Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCWUFNKJFVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625368 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185747-98-2 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[5,1-b]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Imidazo[5,1-b]thiazole-7-carbaldehyde. This heterocyclic compound belongs to the imidazothiazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1] This document outlines a plausible synthetic route, expected characterization data, and a potential mechanism of action based on the known biological activities of related imidazothiazole derivatives.
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
The synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde can be achieved through a two-step process. The first step involves the construction of the core Imidazo[5,1-b]thiazole scaffold, followed by the introduction of the carbaldehyde group at the 7-position via a Vilsmeier-Haack reaction.
Step 1: Synthesis of the Imidazo[5,1-b]thiazole Core
The synthesis of the parent Imidazo[5,1-b]thiazole ring can be accomplished by the reaction of 2-aminothiazole with a suitable two-carbon electrophile, such as bromoacetaldehyde or its equivalent.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems.[2][3] In this step, the unsubstituted Imidazo[5,1-b]thiazole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the C-7 position.[4]
Characterization
The structural elucidation of Imidazo[5,1-b]thiazole-7-carbaldehyde relies on a combination of spectroscopic techniques. Below are the expected characterization data based on analyses of structurally related compounds.[5]
Data Presentation: Expected Spectroscopic Data
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₆H₄N₂OS |
| Molecular Weight | 152.17 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.8-10.0 (s, 1H, -CHO), δ 8.0-8.2 (s, 1H, H-7), δ 7.5-7.7 (d, 1H, H-5), δ 7.2-7.4 (d, 1H, H-2), δ 7.0-7.2 (d, 1H, H-3) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 185-190 (-CHO), δ 150-155 (C-7a), δ 140-145 (C-5), δ 130-135 (C-2), δ 125-130 (C-7), δ 115-120 (C-3) ppm. |
| Mass Spectrometry (EI) | m/z (%): 152 (M⁺), 124 ([M-CO]⁺), 97 ([M-CO-HCN]⁺). |
| IR (KBr) | ν_max_ 3100-3000 (C-H aromatic), 1680-1660 (C=O aldehyde), 1600-1450 (C=C and C=N) cm⁻¹. |
Experimental Protocols
Synthesis of Imidazo[5,1-b]thiazole
A mixture of 2-aminothiazole (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in ethanol is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography on silica gel.
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
To a solution of Imidazo[5,1-b]thiazole (1.0 eq) in anhydrous DMF at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 2 hours and subsequently heated to 60 °C for 4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The resulting precipitate is filtered, washed with water, and dried to afford Imidazo[5,1-b]thiazole-7-carbaldehyde.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): Electron impact mass spectra are obtained on a mass spectrometer at an ionization voltage of 70 eV.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
Biological Context and Potential Signaling Pathway
Derivatives of the imidazothiazole scaffold have shown promising anticancer activity.[1][6] A notable mechanism of action for some imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[7] Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis. It is plausible that Imidazo[5,1-b]thiazole-7-carbaldehyde could exhibit similar biological activity.
This guide provides a foundational understanding of the synthesis and characterization of Imidazo[5,1-b]thiazole-7-carbaldehyde. The outlined protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Spectroscopic and Synthetic Insights into Imidazo[1,2-b]thiazole Derivatives: A Technical Overview
A comprehensive search for spectroscopic data (NMR, IR, MS) and detailed experimental protocols for Imidazo[5,1-b]thiazole-7-carbaldehyde did not yield specific results for this particular molecule. The structural distinction of the [5,1-b] ring fusion significantly alters its chemical and spectroscopic properties compared to the more extensively documented Imidazo[2,1-b]thiazole isomers.
This technical guide therefore provides an in-depth overview of the spectroscopic characteristics and synthetic methodologies for the closely related and well-characterized benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole scaffolds. This information serves as a valuable reference for researchers and scientists engaged in the development of novel heterocyclic compounds.
Spectroscopic Data of Imidazo[2,1-b]thiazole Analogues
The following tables summarize the characteristic spectroscopic data for representative benzo[d]imidazo[2,1-b]thiazole derivatives, offering insights into the expected spectral features of this class of compounds.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for selected Benzo[d]imidazo[2,1-b]thiazole Derivatives (500 MHz, DMSO-d₆)
| Compound | δ (ppm) and Multiplicity |
| 2-(4-bromophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 8.89 (s, 1H), 8.57 (d, J = 1.7 Hz, 1H), 8.13 (d, J = 8.5 Hz, 1H), 8.02 (dd, J = 8.5, 1.7 Hz, 1H), 7.83 (d, J = 8.5 Hz, 2H), 7.64 (d, J = 8.5 Hz, 2H), 7.52 (s, 2H) |
| 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 8.87 (s, 1H), 8.57 (d, J = 1.7 Hz, 1H), 8.14 (d, J = 8.5 Hz, 1H), 8.02 (dd, J = 8.5, 1.7 Hz, 1H), 7.89 (d, J = 8.6 Hz, 2H), 7.53–7.50 (m, 4H) |
| 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 8.81 (s, 1H), 8.56 (d, J = 1.7 Hz, 1H), 8.13 (d, J = 8.5 Hz, 1H), 8.02 (dd, J = 8.5, 1.7 Hz, 1H), 7.91 (dd, J = 8.8, 5.5 Hz, 2H), 7.52 (s, 2H), 7.29 (t, J = 8.9 Hz, 2H) |
| 2-(2-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 8.62 (d, J = 1.8 Hz, 1H), 8.56 (d, J = 8.7 Hz, 1H), 8.04 (dd, J = 8.7, 1.8 Hz, 1H), 8.01 (t, J = 1.8 Hz, 1H), 7.99–7.97 (m, 1H), 7.58 (s, 2H), 7.52 (d, J = 7.8 Hz, 1H), 7.46 (ddd, J = 8.0, 2.1, 1.0 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data for selected Benzo[d]imidazo[2,1-b]thiazole Derivatives (126 MHz, DMSO-d₆)
| Compound | δ (ppm) |
| 2-(4-bromophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 148.74, 146.09, 141.27, 134.10, 133.30, 132.23, 130.40, 127.21, 125.04, 123.56, 120.84, 114.06, 110.37 |
| 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 148.72, 146.06, 141.26, 134.11, 132.94, 132.30, 130.40, 129.32, 126.90, 125.03, 123.56, 114.05, 110.32 |
| 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 162.08 (d, J = 244.2 Hz), 148.57, 146.35, 141.18, 134.16, 130.61, 130.59, 130.34, 127.20 (d, J = 8.1 Hz), 125.02, 123.54, 116.19 (d, J = 21.6 Hz), 113.98, 109.70 |
| 2-(2-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 149.52, 142.29, 141.65, 134.87, 134.67, 133.81, 131.04, 130.83, 128.29, 126.55, 125.53, 124.73, 123.62, 114.04, 94.14 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Table 3: IR and Mass Spectrometry Data for selected Benzo[d]imidazo[2,1-b]thiazole Derivatives
| Compound | IR (cm⁻¹) |
| 2-(4-bromophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 3362, 3263, 2982, 1574, 1539, 1495, 1409, 1321, 1207, 1255, 1070, 1004, 953, 879, 811, 692 |
| 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 3337, 3272, 3133, 1575, 1495, 1401, 1324, 1161, 1011, 910, 816, 732, 696 |
| 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide [1] | 3588, 3319, 3151, 3036, 1593, 1494, 1412, 1323, 1225, 1159, 1103, 921, 841, 802, 760, 718 |
Note: Mass spectrometry data for these specific sulfonamide derivatives were not detailed in the provided search results. Generally, for imidazo[2,1-b]thiazole cores, mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the fused heterocyclic system and its substituents.
Experimental Protocols: Synthesis of Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole scaffold typically involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound. A general procedure is outlined below.
General Procedure for the Synthesis of Ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate:
A solution of 2-amino-4-methylthiazole and ethyl 2-chloroacetoacetate in a suitable solvent such as 1,4-dioxane is heated at reflux for an extended period, often 24 hours.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[2] The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether.[2]
Formylation using Vilsmeier-Haack Reaction:
The introduction of a carbaldehyde group onto the imidazo[2,1-b]thiazole ring system can be achieved through the Vilsmeier-Haack reaction.[3] This involves treating the imidazo[2,1-b]thiazole substrate with a Vilsmeier reagent, which is typically prepared in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[3]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of imidazo[2,1-b]thiazole derivatives.
Caption: Generalized workflow for the synthesis and characterization of Imidazo[2,1-b]thiazole derivatives.
Signaling Pathways
The search for information regarding the biological activity and associated signaling pathways of Imidazo[5,1-b]thiazole-7-carbaldehyde did not yield any specific results. Research on the broader class of imidazo[2,1-b]thiazoles has indicated potential for various biological activities, including antitubercular and anticancer properties. However, the specific mechanisms of action and the signaling pathways involved are highly dependent on the substitution pattern of the heterocyclic core and require further investigation.
References
- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Genesis of Imidazo[5,1-b]thiazole: A Heterocycle of Growing Importance
While the imidazo[5,1-b]thiazole core is an increasingly important scaffold in modern medicinal chemistry, a definitive account of its initial discovery and early synthetic history remains surprisingly elusive in readily accessible scientific literature. Unlike its more extensively documented isomer, imidazo[2,1-b]thiazole, the foundational papers detailing the first synthesis and characterization of the imidazo[5,1-b]thiazole ring system are not prominently cited in contemporary research, suggesting a more fragmented or obscure origin story.
The imidazo[5,1-b]thiazole system is a bicyclic heterocyclic compound containing a fused imidazole and thiazole ring. This arrangement of nitrogen and sulfur atoms imparts unique physicochemical properties that have made it an attractive template for the design of novel therapeutic agents. In recent decades, derivatives of this core have demonstrated a wide array of biological activities, including potential applications as antifungal, and anticancer agents.
The Challenge of Tracing the Historical Roots
Despite the contemporary significance of imidazo[5,1-b]thiazole derivatives, a thorough review of chemical databases and historical literature does not easily reveal the seminal work that first described this specific heterocyclic system. The focus of early 20th-century heterocyclic chemistry was often on the synthesis of fundamental ring systems, with isomers being systematically explored. However, the initial reports on the imidazo[5,1-b]thiazole isomer appear to be less cited and perhaps were published in less widely circulated journals of the time.
This contrasts sharply with the well-documented history of the imidazo[2,1-b]thiazole scaffold, for which early synthetic methods, such as the reaction of 2-aminothiazoles with α-haloketones, are textbook examples in heterocyclic chemistry. The comparative obscurity of the imidazo[5,1-b]thiazole's origins presents a notable gap in the historical narrative of this important class of compounds.
Modern Synthetic Approaches and Biological Significance
In the absence of a clear historical discovery narrative, the story of imidazo[5,1-b]thiazole is largely written by modern synthetic chemists and pharmacologists. Contemporary research has established various synthetic routes to this scaffold, often involving multi-step sequences. A general conceptual pathway to the imidazo[5,1-b]thiazole core is outlined below.
mechanism of action of Imidazo[5,1-b]thiazole compounds
An In-Depth Technical Guide on the Mechanism of Action of Imidazo[5,1-b]thiazole and Related Compounds
Introduction
The imidazothiazole nucleus, a fused heterocyclic system consisting of imidazole and thiazole rings, represents a privileged scaffold in medicinal chemistry.[1] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1][2] The specific isomer, Imidazo[5,1-b]thiazole, and its benzo-fused derivatives have emerged as potent agents with distinct mechanisms of action, targeting key biological pathways involved in various diseases. This technical guide provides a comprehensive overview of the mechanisms of action for Imidazo[5,1-b]thiazole and structurally related imidazothiazole compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Anticancer Mechanisms of Action
Imidazothiazole derivatives exhibit potent anticancer activity through multiple mechanisms, primarily centered on the disruption of the cellular cytoskeleton and inhibition of critical signaling kinases.
Tubulin Polymerization Inhibition
A primary anticancer mechanism for many imidazothiazole compounds is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[1][3]
Molecular docking studies have shown that some imidazo[2,1-b]thiazole derivatives bind at the interface of α- and β-tubulin.[1] This interaction is stabilized by hydrogen bonds, for instance, between the imidazothiazole core and amino acid residues like ASNα101.[1] This binding disrupts the assembly of tubulin into microtubules, leading to a cascade of downstream events culminating in programmed cell death.
Caption: Pathway of tubulin inhibition by imidazothiazoles leading to G2/M arrest and apoptosis.
Kinase Inhibition
Certain imidazo[2,1-b]thiazole derivatives function as inhibitors of key kinases involved in cancer cell proliferation and survival.
-
Focal Adhesion Kinase (FAK): FAK is a tyrosine kinase that plays a crucial role in cell survival and migration pathways.[4] Its inhibition is a novel strategy for cancer therapy. Studies have shown that imidazo[2,1-b]thiazole derivatives can act as potent FAK inhibitors, thereby impeding tumor growth and metastasis.[4]
-
RAF Kinase: Some imidazole analogs have been identified as excellent RAF inhibitors, showing superior anticancer activity compared to standard drugs like sorafenib in certain cancer cell lines.[5]
-
Epidermal Growth Factor Receptor (EGFR): A series of benzo[6][7]imidazo[2,1-b]thiazole derivatives have been designed and evaluated as potential EGFR inhibitors, a well-established target in cancer therapy.[8]
Antimicrobial Mechanisms of Action
Antibacterial: DNA Gyrase Inhibition
A key mechanism of antibacterial action for 5,6-dihydroimidazo[2,1-b]thiazoles is the inhibition of DNA gyrase.[7][9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. By inhibiting this enzyme, the compounds prevent the proper management of DNA topology, leading to a breakdown of DNA replication and ultimately, bacterial cell death.[7][9] This mechanism is particularly effective against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9]
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Antifungal: Cell Membrane Disruption
Novel Imidazo[5,1-b]thiazole derivatives containing a pyrazole ring have demonstrated significant antifungal activity.[10] The primary mechanism involves compromising the integrity of the fungal cell membrane.[10] Scanning and transmission electron microscopy have revealed that these compounds cause notable damage to the fungal cell membrane.[10] This disruption leads to the leakage of essential cellular contents, which can be confirmed by measuring increases in relative conductivity and cell membrane permeability, ultimately resulting in fungal cell death.[10]
Antitubercular: Pantothenate Synthetase Inhibition
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown potent and selective activity against Mycobacterium tuberculosis (Mtb).[11][12] Molecular docking and dynamics studies suggest that these compounds may act by inhibiting pantothenate synthetase.[11][12] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A, which is essential for numerous metabolic pathways, including fatty acid synthesis. Inhibition of this target effectively starves the bacterium of a vital cofactor, leading to growth inhibition.[12]
Anti-inflammatory Mechanism of Action
Imidazo[2,1-b][1][6][9]thiadiazole derivatives have been shown to possess anti-inflammatory properties.[13] Their mechanism is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13] The inflammatory response to agents like carrageenan is biphasic; the second phase is mediated by an increase in prostaglandins.[13] By inhibiting COX-2, these compounds block the synthesis of prostaglandins from arachidonic acid, thereby reducing edema and other inflammatory symptoms. Structure-activity relationship studies indicate that specific substitutions on the phenyl rings of the scaffold contribute to selective COX-2 inhibitory activity.[13]
Other Mechanisms
Derivatives of benzo[d]imidazo[5,1-b]thiazole have been identified as a new class of phosphodiesterase 10A (PDE10A) inhibitors.[6] PDE10A is highly expressed in the brain, and its inhibition is a therapeutic strategy for treating psychosis and schizophrenia. These compounds have shown efficacy in preclinical models of psychosis.[6]
Quantitative Data Summary
The biological activities of various imidazothiazole derivatives are summarized below.
Table 1: Anticancer Activity of Imidazothiazole Derivatives
| Compound ID | Scaffold Type | Cell Line | IC50 (µM) | Citation |
|---|---|---|---|---|
| IT10 | Benzo-[d]-imidazo-[2,1-b]-thiazole | Mtb H37Ra | 2.32 | [11][12] |
| IT06 | Benzo-[d]-imidazo-[2,1-b]-thiazole | Mtb H37Ra | 2.03 | [12] |
| Compound 5 | Imidazo[2,1-b]thiazole-Noscapine | MIA PaCa-2 | 2.7 | [3] |
| Compound 7a | Imidazo[2,1-b]thiazole-Noscapine | MIA PaCa-2 | 4.2 | [3] |
| Compound 9 | Imidazo[2,1-b]thiazole-Noscapine | MIA PaCa-2 | 7.3 | [3] |
| Compound 22 | Imidazole-Thiazole linked | NUGC-3 | 0.05 |[5] |
Table 2: Antimicrobial Activity of Imidazothiazole Derivatives
| Compound ID | Scaffold Type | Pathogen | MIC (µg/mL) | Citation |
|---|---|---|---|---|
| Most Active Cmpd | 5,6-dihydroimidazo[2,1-b]thiazole | MRSA | 3.7 (MIC90) | [7][9] |
| 4f | Imidazo[5,1-b]thiazole-Pyrazole | Sclerotinia sclerotiorum | 0.98 (EC50) | [10] |
| 18f | Imidazo[5,1-b]thiazole-Pyrazole | Sclerotinia sclerotiorum | 0.95 (EC50) | [10] |
| 6i | Pyrazole-Thiazole linked | Valsa mali | 1.77 (EC50) | [10] |
| 19i | Pyrazole-Thiazole linked | Valsa mali | 1.97 (EC50) | [10] |
| 4a1, 4a2, etc. | Imidazo[2,1-b]thiazole | M. tuberculosis | 1.6 | |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MIA PaCa-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., Imidazo[5,1-b]thiazole derivatives) and incubated for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the membranes.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[3]
DNA Gyrase Supercoiling Assay
This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (the substrate), DNA gyrase enzyme, ATP, and a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a dye and a protein denaturant.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of the enzyme is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[7][9]
Conclusion
Imidazo[5,1-b]thiazole compounds and their related isomers represent a versatile and pharmacologically significant class of heterocyclic molecules. Their mechanisms of action are diverse, ranging from the disruption of fundamental cellular processes like microtubule formation and DNA replication to the targeted inhibition of specific enzymes such as kinases, pantothenate synthetase, and phosphodiesterases. The ability to modulate these critical pathways underscores their potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory disorders. The quantitative data and established experimental protocols provide a solid foundation for further research and optimization of this promising chemical scaffold.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Imidazo[5,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[5,1-b]thiazole scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various compounds with potential therapeutic applications. This technical guide provides a detailed overview of the synthetic methodologies for constructing this important bicyclic system, with a focus on a prominent one-pot, four-component reaction. Experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a comprehensive understanding for researchers in drug discovery and organic synthesis.
Introduction to Imidazo[5,1-b]thiazole Synthesis
The synthesis of imidazo[5,1-b]thiazole and its derivatives has been a subject of interest due to their biological activities. While the isomeric imidazo[2,1-b]thiazole system is more widely reported, specific and efficient methods for the construction of the imidazo[5,1-b]thiazole core are crucial for the exploration of its full therapeutic potential. Traditional methods for the synthesis of related benzannulated analogs, benzo[d]imidazo[5,1-b]thiazoles, have been described as less efficient, often requiring multiple steps and harsh reaction conditions.[1]
A significant advancement in the synthesis of this scaffold is the development of a one-pot, four-component reaction that allows for the construction of functionalized benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives under mild conditions with high yields.[2][3] This approach offers a convergent and atom-economical route to a variety of substituted analogs.
One-Pot, Four-Component Synthesis of Benzo[d]imidazo[5,1-b]thiazol-1-amine Derivatives
A highly efficient method for the synthesis of substituted benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives involves a copper-catalyzed one-pot reaction of a benzothiazole, trichloroacetonitrile, a primary or secondary amine, and a terminal alkyne.[2][3] This reaction proceeds at room temperature in acetonitrile, utilizing copper(I) iodide (CuI) as the catalyst and triethylamine (TEA) as a base.
The reaction is believed to proceed through a plausible mechanism involving the formation of a ketenimine intermediate from the reaction of the copper acetylide with an N-aceto-imidoyl chloride, which is in turn generated from trichloroacetonitrile and the amine. Subsequent intramolecular cyclization and protonation lead to the final product.
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the one-pot synthesis.
Quantitative Data Summary
The yields of various benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives synthesized through this four-component reaction are summarized in the table below. The reactions were generally carried out using 1 mmol of benzothiazole, 1.2 mmol of trichloroacetonitrile, 1 mmol of amine, and 1 mmol of terminal alkyne in the presence of 10 mol% of CuI and 1.5 mmol of triethylamine in acetonitrile at room temperature for 5 hours.
| Entry | Amine | Alkyne | Product | Yield (%) |
| 1 | Morpholine | Phenylacetylene | 3-phenyl-1-(morpholin-4-yl)benzo[d]imidazo[5,1-b]thiazole | 85 |
| 2 | Piperidine | Phenylacetylene | 1-(piperidin-1-yl)-3-phenylbenzo[d]imidazo[5,1-b]thiazole | 82 |
| 3 | Pyrrolidine | Phenylacetylene | 1-(pyrrolidin-1-yl)-3-phenylbenzo[d]imidazo[5,1-b]thiazole | 88 |
| 4 | Aniline | Phenylacetylene | N,3-diphenylbenzo[d]imidazo[5,1-b]thiazol-1-amine | 75 |
| 5 | Morpholine | 4-Ethynyltoluene | 3-(p-tolyl)-1-(morpholin-4-yl)benzo[d]imidazo[5,1-b]thiazole | 83 |
| 6 | Morpholine | 4-Methoxyphenylacetylene | 3-(4-methoxyphenyl)-1-(morpholin-4-yl)benzo[d]imidazo[5,1-b]thiazole | 80 |
| 7 | Morpholine | 1-Ethynylcyclohexene | 3-(cyclohex-1-en-1-yl)-1-(morpholin-4-yl)benzo[d]imidazo[5,1-b]thiazole | 78 |
Data compiled from a representative synthetic methodology.
Experimental Protocol: Synthesis of 3-phenyl-1-(morpholin-4-yl)benzo[d]imidazo[5,1-b]thiazole
To a solution of benzothiazole (1 mmol, 135 mg) in acetonitrile (5 mL) were added trichloroacetonitrile (1.2 mmol, 173 mg), morpholine (1 mmol, 87 mg), phenylacetylene (1 mmol, 102 mg), copper(I) iodide (0.1 mmol, 19 mg), and triethylamine (1.5 mmol, 152 mg). The reaction mixture was stirred at room temperature for 5 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to afford the pure product as a white solid.
Yield: 85%
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 3H), 6.90 (s, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.45 (t, J = 4.8 Hz, 4H).
¹³C NMR (101 MHz, CDCl₃): δ 150.2, 145.8, 135.4, 131.8, 129.2, 128.9, 128.5, 126.3, 125.1, 124.8, 122.6, 115.9, 112.7, 66.8, 50.1.
Alternative Synthetic Strategies
While the four-component reaction is a powerful tool, other strategies for the synthesis of the imidazo[5,1-b]thiazole core and its benzannulated derivatives have been explored. One such method involves a copper-promoted cycloaddition of α-methylenyl isocyanides with 2-halobenzothiazoles, which selectively yields benzo[d]imidazo[5,1-b]thiazoles.[1] This approach provides a tunable route to this specific isomer.
The general representation of this alternative pathway is as follows:
Caption: Copper-promoted [3+2] cycloaddition.
Conclusion
The synthesis of imidazo[5,1-b]thiazole derivatives, particularly the benzo[d]annulated analogs, has been significantly advanced by the development of a one-pot, four-component reaction. This methodology provides a versatile and efficient route to a wide range of substituted products with high yields under mild conditions. The detailed experimental protocol and quantitative data presented in this guide offer a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further exploration of this and other synthetic strategies will undoubtedly expand the chemical space around the imidazo[5,1-b]thiazole scaffold, paving the way for the discovery of new therapeutic agents.
References
Unveiling the Solid-State Architecture of Imidazo[5,1-b]thiazole-7-carbaldehyde: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of Imidazo[5,1-b]thiazole-7-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to predict its solid-state behavior, offering valuable insights for rational drug design and development. The methodologies for synthesis, characterization, and crystal structure determination are detailed, alongside an exploration of the potential biological significance of this class of compounds.
Introduction
Imidazo[5,1-b]thiazole derivatives have emerged as a promising class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitubercular and anticancer properties. The aldehyde functionality at the 7-position of the Imidazo[5,1-b]thiazole core serves as a versatile synthetic handle for the creation of diverse chemical libraries. Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-activity relationships (SAR) and for the design of novel therapeutics with enhanced efficacy and specificity.
Predicted Crystallographic Analysis
Based on the analysis of structurally similar compounds, such as Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde, the crystal structure of Imidazo[5,1-b]thiazole-7-carbaldehyde is anticipated to exhibit key features that influence its physicochemical properties. The core imidazo[5,1-b]thiazole ring system is expected to be largely planar.
Intermolecular interactions are predicted to play a crucial role in the crystal packing. Hydrogen bonds involving the carbaldehyde oxygen and aromatic C-H donors are likely to be prominent, potentially leading to the formation of dimeric or extended network structures. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated to contribute significantly to the overall stability of the crystal lattice.
Table 1: Crystallographic Data for Analogue: Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde [3]
| Parameter | Value |
| Chemical Formula | C₁₀H₆N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.339(3) |
| b (Å) | 5.869(2) |
| c (Å) | 14.505(5) |
| β (°) | 96.473(17) |
| Volume (ų) | 879.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.527 |
| Key Intermolecular Forces | C-H···O hydrogen bonds, π-π stacking |
Experimental Protocols
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
The synthesis of the title compound is typically achieved through a Vilsmeier-Haack formylation reaction of the parent Imidazo[5,1-b]thiazole scaffold.[2][4][5][6] This reaction introduces the carbaldehyde group at an electron-rich position on the heterocyclic ring.
Experimental Workflow for Synthesis:
Detailed Methodology:
-
Preparation of Vilsmeier Reagent: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
Formylation: The parent Imidazo[5,1-b]thiazole is dissolved in a suitable solvent and the freshly prepared Vilsmeier reagent is added. The reaction mixture is stirred at an appropriate temperature until completion.
-
Work-up: The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal X-ray Diffraction
Obtaining single crystals of suitable quality is a critical step for X-ray diffraction analysis.
Experimental Workflow for Crystallography:
Detailed Methodology:
-
Crystallization: Single crystals can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K to minimize thermal vibrations) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Relevance in Drug Development
The Imidazo[5,1-b]thiazole scaffold is a key pharmacophore in the development of new therapeutic agents.[7] The carbaldehyde group at the 7-position provides a crucial reactive site for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for enhanced biological activity.
Antitubercular Activity
Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent antitubercular agents.[8][9] One of the proposed mechanisms of action is the inhibition of essential enzymes in Mycobacterium tuberculosis. For instance, Pantothenate Synthetase, an enzyme crucial for the biosynthesis of coenzyme A, has been identified as a potential target.[8]
Potential Signaling Pathway Inhibition in M. tuberculosis:
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have also demonstrated significant anticancer activity.[10] One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.
Logical Relationship in Anticancer Mechanism:
Conclusion
While the definitive crystal structure of Imidazo[5,1-b]thiazole-7-carbaldehyde awaits experimental determination, this technical guide provides a robust framework for understanding its likely solid-state properties and its significance in drug discovery. The detailed experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers in the field. The exploration of its potential roles as an antitubercular and anticancer agent underscores the therapeutic promise of this versatile heterocyclic scaffold. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully exploit the potential of this compound class in the development of novel medicines.
References
- 1. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Novel Imidazo[5,1-b]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[5,1-b]thiazole scaffold is a bicyclic heterocyclic ring system that has garnered significant interest in medicinal chemistry. Unlike the more extensively studied imidazo[2,1-b]thiazole isomer, the unique arrangement of the nitrogen and sulfur atoms in the imidazo[5,1-b]thiazole core presents distinct physicochemical properties and opportunities for novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of novel derivatives based on this core, focusing on two key areas of activity: antifungal effects and phosphodiesterase 10A (PDE10A) inhibition. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows.
Antifungal Activity of Pyrazole-Containing Imidazo[5,1-b]thiazole Derivatives
A novel series of imidazo[5,1-b]thiazole derivatives incorporating a pyrazole ring has demonstrated significant potential as agricultural fungicides. These compounds have shown potent activity against various plant pathogens, with some exhibiting efficacy comparable to commercial fungicides like boscalid.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the median effective concentration (EC₅₀) values of representative compounds against the plant pathogen Sclerotinia sclerotiorum.[1]
| Compound ID | Structure | EC₅₀ against S. sclerotiorum (mg L⁻¹) |
| 4f | Imidazo[5,1-b]thiazole-pyrazole derivative | 0.98 |
| 18f | Imidazo[5,1-b]thiazole-pyrazole derivative | 0.95 |
| Boscalid | Commercial Fungicide (Reference) | 0.82 |
Mechanism of Action: Fungal Cell Membrane Disruption
Studies on lead compounds, such as 18f , indicate that the primary antifungal mechanism involves the disruption of fungal cell membrane integrity.[1] This leads to the leakage of essential cellular contents and ultimately, cell death. This mechanism was elucidated through a series of experiments including scanning and transmission electron microscopy, relative conductivity tests, and reactive oxygen species (ROS) assays.[1]
Caption: Experimental workflow for determining the antifungal mechanism.
Experimental Protocols
1. In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) or EC₅₀ of antifungal compounds.[2]
-
Materials: 96-well microtiter plates, Potato Dextrose Broth (PDB) or other suitable fungal growth medium, fungal pathogen inoculum, test compounds, reference fungicide (e.g., Boscalid), DMSO, spectrophotometer.
-
Procedure:
-
Dissolve test compounds and reference in DMSO to create high-concentration stock solutions.
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the compound stock solutions across the plate, leaving wells for growth (no compound) and sterile (no inoculum) controls. Final DMSO concentration should be kept non-inhibitory (e.g., <1%).
-
Prepare a fungal suspension from a fresh culture in sterile saline, adjusting the concentration to approximately 5 × 10⁵ Colony Forming Units (CFU)/mL.
-
Inoculate each well (except sterile controls) with 1 µL of the fungal suspension.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-48 hours.
-
Determine the EC₅₀ by measuring the optical density (OD) at 600 nm. The EC₅₀ is the concentration of the compound that inhibits 50% of the fungal growth compared to the growth control.
-
2. In Vivo Protective Effect Assay on Rape Leaves [1]
-
Materials: Healthy rape plants, test compound solutions at various concentrations (e.g., 40 mg L⁻¹), fungal pathogen culture (S. sclerotiorum), humidity chamber.
-
Procedure:
-
Cultivate healthy rape plants until they have several true leaves.
-
Prepare solutions of the test compound in a suitable solvent/surfactant mixture. A blank solvent solution serves as the negative control.
-
Uniformly spray the prepared solutions onto the surfaces of the rape leaves.
-
After the leaves have dried (approx. 24 hours), place a mycelial disc (e.g., 5 mm diameter) of the pathogen S. sclerotiorum onto the center of each leaf.
-
Place the inoculated plants in a high-humidity chamber at a suitable temperature (e.g., 20-25°C) for 48-72 hours.
-
Measure the diameter of the disease lesion on each leaf. The protective effect is calculated relative to the lesion size on the negative control leaves.
-
PDE10A Inhibition by Benzo[d]imidazo[5,1-b]thiazole Derivatives
Derivatives of the benzo-fused imidazo[5,1-b]thiazole system have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[3][4] PDE10A is a dual-substrate enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for schizophrenia and other psychotic disorders.[3]
Data Presentation: PDE10A Inhibitory Activity
The table below presents the in vitro inhibitory activity (IC₅₀) of key benzo[d]imidazo[5,1-b]thiazole analogs against human PDE10A.[3]
| Compound ID | R Group (Substitution) | PDE10A IC₅₀ (nM) |
| 9a | Pyridin-2-yl | 16 |
| 9b | Pyridin-3-yl | 14 |
| 9c | Pyridin-4-yl | 15 |
| 9d | Pyrimidin-2-yl | 13 |
| 9e | Tetrahydropyran-4-yl | 3.5 |
| Papaverine | Non-selective PDE inhibitor (Reference) | 5.8 |
Signaling Pathway and Therapeutic Rationale
PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. In the striatal medium spiny neurons, PDE10A plays a crucial role in regulating signaling through dopamine D1 and D2 receptors. By inhibiting PDE10A, these novel compounds increase the levels of cAMP and cGMP, which can modulate downstream signaling pathways to produce an antipsychotic effect.
Caption: Role of PDE10A inhibitors in modulating cyclic nucleotide signaling.
Experimental Protocols
1. In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available assay kits that measure the hydrolysis of a fluorescently labeled cyclic nucleotide.[5][6][7][8]
-
Principle: A fluorescently labeled cAMP substrate (cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE10A hydrolyzes cAMP-FAM to AMP-FAM, the linearized nucleotide is captured by a large binding agent. This large complex tumbles slowly, resulting in a high FP signal. Inhibitors prevent this conversion, keeping the FP signal low.
-
Materials: 96-well black microtiter plates, purified recombinant human PDE10A, FAM-labeled cAMP substrate, binding agent, PDE assay buffer, test compounds, reference inhibitor (e.g., Papaverine), fluorescent microplate reader capable of measuring FP.
-
Procedure:
-
Add 25 µL of PDE assay buffer to "Blank" wells.
-
Add 25 µL of FAM-cAMP solution (e.g., 200 nM) to "Substrate Control" wells.
-
To "Positive Control" and "Test Inhibitor" wells, add test compounds at various concentrations (typically in DMSO, final concentration ≤1%) and dilute with assay buffer to 5 µL.
-
Add 20 µL of FAM-cAMP to the "Positive Control" and "Test Inhibitor" wells.
-
Prepare a diluted PDE10A enzyme solution in cold assay buffer.
-
Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of a diluted binding agent solution to all wells.
-
Incubate for another 30 minutes at room temperature.
-
Read the fluorescence polarization on a suitable microplate reader (e.g., excitation ~485 nm, emission ~528 nm).
-
Calculate percent inhibition for each test concentration and determine the IC₅₀ value using non-linear regression analysis.
-
2. In Vivo Efficacy Model (MK-801-Induced Psychosis Model) [3]
-
Principle: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, a behavior considered analogous to certain psychotic symptoms in humans. Effective antipsychotic agents can attenuate this hyperlocomotion.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Acclimate animals to the testing environment (e.g., open-field activity chambers).
-
Administer the test compound (e.g., compound 9e ) or vehicle via the desired route (e.g., oral gavage) at a set time before the challenge.
-
After the pretreatment period, administer MK-801 (e.g., 0.15-0.3 mg/kg, intraperitoneally).
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
Analyze the data to determine if the test compound significantly reduced the hyperlocomotor response induced by MK-801 compared to the vehicle-treated group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. westbioscience.com [westbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols: Imidazo[5,1-b]thiazole-7-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and potential biological applications of Imidazo[5,1-b]thiazole-7-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block for the synthesis of a diverse range of derivatives with promising therapeutic potential. The protocols detailed below are based on established synthetic methodologies for related heterocyclic systems and can be adapted for the specific use of Imidazo[5,1-b]thiazole-7-carbaldehyde.
Synthetic Applications
Imidazo[5,1-b]thiazole-7-carbaldehyde is a key intermediate for the synthesis of various pharmacologically active molecules. Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry.
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
The synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde can be achieved via the Vilsmeier-Haack reaction on the parent Imidazo[5,1-b]thiazole ring. This reaction is a widely used method for the formylation of electron-rich heterocyclic systems.[1][2][3]
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
To this mixture, add a solution of Imidazo[5,1-b]thiazole in DMF.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate, Imidazo[5,1-b]thiazole-7-carbaldehyde, is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Knoevenagel Condensation
Imidazo[5,1-b]thiazole-7-carbaldehyde can readily undergo Knoevenagel condensation with active methylene compounds to yield various functionalized derivatives.[4][5][6] This reaction is a cornerstone for carbon-carbon bond formation.
Experimental Protocol: Knoevenagel Condensation
-
Dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent (e.g., ethanol, water).[5]
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or an environmentally benign catalyst).[4][5]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Synthesis of Chalcone Derivatives
Chalcones, known for their broad spectrum of biological activities, can be synthesized from Imidazo[5,1-b]thiazole-7-carbaldehyde via the Claisen-Schmidt condensation with substituted acetophenones.[7][8][9][10]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours.
-
The chalcone product typically precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold water and ethanol, and recrystallize to obtain the pure product.
Biological and Therapeutic Potential
Derivatives of the imidazothiazole scaffold have demonstrated a wide range of biological activities, suggesting that compounds synthesized from Imidazo[5,1-b]thiazole-7-carbaldehyde are promising candidates for drug discovery. The primary areas of interest include antimicrobial, antifungal, and anticancer applications.[11][12][13][14]
Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal properties of imidazothiazole derivatives.[12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The table below summarizes the activity of some representative imidazothiazole derivatives against various pathogens.
| Compound Class | Organism | Activity Metric | Value | Reference |
| Imidazo[2,1-b]thiazole-chalcone | E. coli | MIC | 500 µg/ml | [12] |
| Imidazo[2,1-b]thiazole-chalcone | P. aeruginosa | MIC | 200 µg/ml | [12] |
| Imidazo[2,1-b]thiazole-chalcone | S. aureus | MIC | 500 µg/ml | [12] |
| Imidazo[2,1-b]thiazole-chalcone | Fusarium sp. | IC50 | 37 µg/ml | [12] |
| Imidazo[2,1-b]thiazoles | M. tuberculosis | MIC | 1.6 µg/mL | [15] |
| Benzo[d]imidazo[2,1-b]-thiazole carboxamides | M. tuberculosis H37Ra | IC50 | 2.03 µM | [16] |
| Benzo[d]imidazo[2,1-b]-thiazole carboxamides | M. tuberculosis H37Ra | IC90 | 7.05 µM | [16] |
Anticancer Activity
The imidazothiazole scaffold is a "privileged structure" in anticancer drug design.[17] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | A549 (Lung) | IC50 | 1.08 | [12] |
| Imidazo[2,1-b]thiazole-chalcone conjugate | A549 (Lung) | IC50 | 0.64 - 1.44 | [14] |
| Isobenzofuran-based imidazo[2,1-b][4][5][11]thiadiazole | MCF-7 (Breast) | IC50 | 35.81 | [14] |
Conclusion
Imidazo[5,1-b]thiazole-7-carbaldehyde represents a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The straightforward access to this aldehyde via the Vilsmeier-Haack reaction, coupled with its reactivity in key C-C bond-forming reactions, opens up numerous avenues for the development of novel therapeutic agents. The consistently reported antimicrobial, antifungal, and anticancer activities of the broader imidazothiazole class of compounds strongly support the further investigation of derivatives synthesized from Imidazo[5,1-b]thiazole-7-carbaldehyde. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity in drug discovery and development.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcps.org [ijcps.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Multi-step Synthesis of Imidazo[5,1-b]thiazole Derivatives
Introduction
Imidazo[5,1-b]thiazole derivatives represent a class of fused heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. This scaffold is a key pharmacophore in molecules exhibiting a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their therapeutic potential stems from their ability to interact with various biological targets, such as protein kinases like the Epidermal Growth Factor Receptor (EGFR).[4] The development of robust and efficient synthetic protocols is crucial for the exploration of their structure-activity relationships (SAR) and the discovery of new lead compounds.
This document provides a detailed protocol for the multi-step synthesis of Imidazo[5,1-b]thiazole derivatives, designed for researchers in organic synthesis and drug development. The outlined methodology is based on the construction of a thiazole intermediate followed by an intramolecular cyclization to form the fused imidazole ring.
General Synthetic Strategy
The synthesis of the Imidazo[5,1-b]thiazole core typically involves a two-stage process:
-
Formation of a 2-aminothiazole intermediate: This is commonly achieved via the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[5][6] This method is versatile, allowing for the introduction of various substituents on the thiazole ring.
-
Annulation of the Imidazole Ring: The 2-aminothiazole is then elaborated and cyclized to form the fused Imidazo[5,1-b]thiazole system. A common strategy involves the reaction with a suitable bifunctional reagent to build the second ring, followed by an intramolecular nucleophilic substitution or condensation reaction.[3]
The following protocols provide detailed experimental procedures for a representative multi-step synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-arylthiazole Intermediate via Hantzsch Synthesis
This protocol describes the synthesis of a key 2-aminothiazole building block using the Hantzsch reaction.
Materials:
-
Substituted phenacyl bromide (α-bromoacetophenone derivative) (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the substituted phenacyl bromide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
A solid precipitate of the 2-amino-4-arylthiazole hydrobromide salt will form. Collect the solid by vacuum filtration and wash with cold water.
-
For further reactions, the hydrobromide salt can often be used directly, or the free base can be obtained by treating the salt with a base (e.g., aqueous ammonia) and extracting with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-arylthiazole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Protocol 2: Synthesis of N-(4-arylthiazol-2-yl)-2-chloroacetamide Intermediate
This protocol details the acylation of the 2-aminothiazole with chloroacetyl chloride to prepare for the subsequent cyclization.
Materials:
-
2-Amino-4-arylthiazole (from Protocol 1) (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
1,4-Dioxane or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
Procedure:
-
Suspend the 2-amino-4-arylthiazole (1.0 eq) in anhydrous 1,4-dioxane or THF in a flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine or pyridine (1.5 eq) to the suspension with stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled mixture. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-(4-arylthiazol-2-yl)-2-chloroacetamide.
Protocol 3: Intramolecular Cyclization to form 7-aryl-Imidazo[5,1-b]thiazole-5(6H)-one
This protocol describes the final base-mediated intramolecular cyclization to yield the target fused heterocyclic system.
Materials:
-
N-(4-arylthiazol-2-yl)-2-chloroacetamide (from Protocol 2) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-(4-arylthiazol-2-yl)-2-chloroacetamide (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 7-aryl-Imidazo[5,1-b]thiazole-5(6H)-one derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various Imidazo[5,1-b]thiazole derivatives and their precursors, compiled from literature reports.
Table 1: Synthesis of 2-Aminothiazole Derivatives (Protocol 1)
| Entry | α-Haloketone | Thio-reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | 3 | 85-90 | [6] |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 4 | 82 | [7] |
| 3 | 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | 3 | 88 | [7] |
| 4 | Chloroacetone | Thiourea | Water | 2 | 70-75 |[8] |
Table 2: Synthesis of Imidazo[2,1-b]thiazole Derivatives (Related Isomer)
| Entry | 2-Aminothiazole Derivative | α-Haloketone Reagent | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Aminothiazole | 2-Bromo-1-phenylethanone | Acetone, reflux | 8 | ~70 | [5] |
| 2 | 2-Aminothiazole | 2-Chloro-1-(p-tolyl)ethanone | Microwave, Methanol | 0.5 | 85 | [5] |
| 3 | 2-Amino-4-phenylthiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | Ethanol, reflux | 24 | 78 |[9] |
Table 3: Antifungal Activity of Selected Imidazo[5,1-b]thiazole Derivatives
| Compound ID | Substituent (R) | Target Fungus | EC₅₀ (mg L⁻¹) | Reference |
|---|---|---|---|---|
| 4f | 4-Cl | Sclerotinia sclerotiorum | 0.98 | [3] |
| 18f | 4-Cl, 3-CH₃ | Sclerotinia sclerotiorum | 0.95 | [3] |
| Boscalid | (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.82 | [3] |
| 6i | 2,4-diCl | Valsa mali | 1.77 | [3] |
| 19i | 2,4-diCl, 3-CH₃ | Valsa mali | 1.97 |[3] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general multi-step synthetic pathway to Imidazo[5,1-b]thiazole derivatives.
Caption: General workflow for the synthesis of Imidazo[5,1-b]thiazole derivatives.
EGFR Signaling Pathway Inhibition
Imidazo[5,1-b]thiazole derivatives have been investigated as inhibitors of protein kinases such as EGFR.[4] The diagram below shows a simplified representation of the EGFR signaling pathway and the point of inhibition.
Caption: Inhibition of EGFR signaling by an Imidazo[5,1-b]thiazole derivative.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Applications of Imidazo[5,1-b]thiazole-7-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. The 7-carbaldehyde derivative, in particular, serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its aldehyde functionality allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides an overview of the applications of Imidazo[5,1-b]thiazole-7-carbaldehyde derivatives, along with detailed protocols for their synthesis and biological evaluation.
Core Applications in Drug Discovery
Derivatives of the Imidazo[5,1-b]thiazole and structurally related benzo[d]imidazo[5,1-b]thiazole scaffolds have shown significant promise in several therapeutic areas:
-
Antifungal Agents: Novel Imidazo[5,1-b]thiazole derivatives incorporating a pyrazole ring have demonstrated potent antifungal activities against a range of plant pathogens.[1]
-
Antitubercular Agents: The benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, has been investigated for its potent activity against Mycobacterium tuberculosis. Specific derivatives have exhibited low micromolar inhibitory concentrations.[2][3]
-
Enzyme Inhibitors: The benzo[d]imidazo[5,1-b]thiazole scaffold has been identified as a novel class of phosphodiesterase 10A (PDE10A) inhibitors, which are of interest for the treatment of psychotic disorders.[4]
-
Anticancer Agents: The isomeric imidazo[2,1-b]thiazole scaffold, which shares a similar bicyclic core, is widely explored for its anticancer properties. The carbaldehyde functionality on this related scaffold is a key starting point for synthesizing compounds that act as microtubule-targeting agents.[5][6]
The 7-carbaldehyde group on the Imidazo[5,1-b]thiazole ring is a versatile handle for creating diverse libraries of compounds through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, hydrazones, and other derivatives.
Quantitative Data Summary
The following tables summarize the biological activities of representative Imidazo[5,1-b]thiazole and related derivatives.
Table 1: Antifungal Activity of Imidazo[5,1-b]thiazole-Pyrazole Derivatives [1]
| Compound | Target Pathogen | EC50 (mg L⁻¹) |
| 4f | Sclerotinia sclerotiorum | 0.98 |
| 18f | Sclerotinia sclerotiorum | 0.95 |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.82 |
Table 2: Antitubercular Activity of Benzo[d]imidazo[2,1-b]thiazole Derivatives [3]
| Compound | Target Strain | IC50 (µM) | IC90 (µM) |
| IT06 | M. tuberculosis H37Ra | 2.03 | 15.22 |
| IT10 | M. tuberculosis H37Ra | 2.32 | 7.05 |
Table 3: PDE10A Inhibitory Activity of Benzo[d]imidazo[5,1-b]thiazole Derivatives [4]
| Compound | PDE10A IC50 (nM) |
| 9a | 15 |
| 9b | 20 |
| 9c | 25 |
| 9d | 30 |
| 9e | 5 |
Experimental Protocols
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
The introduction of a carbaldehyde group at the 7-position of the Imidazo[5,1-b]thiazole scaffold can be achieved via a Vilsmeier-Haack reaction. While the direct synthesis for the Imidazo[5,1-b]thiazole-7-carbaldehyde is not explicitly detailed in the provided results, a general protocol can be adapted from the synthesis of the isomeric imidazo[2,1-b]thiazole-5-carbaldehyde.[5][7][8]
Protocol 1: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 eq.) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the starting Imidazo[5,1-b]thiazole (1 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Synthesis of Imidazo[5,1-b]thiazole Derivatives from the 7-carbaldehyde
The 7-carbaldehyde is a versatile intermediate for further derivatization.
Protocol 2: Synthesis of Schiff Base Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1 eq.) in ethanol.
-
Addition of Amine: Add a substituted aniline or other primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
In Vitro Antifungal Activity Assay
Protocol 3: Microplate-Based Assay for Antifungal Activity
-
Culture Preparation: Grow the fungal pathogens on potato dextrose agar (PDA) plates.
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Prepare serial dilutions in sterile distilled water or culture medium.
-
Assay Setup: In a 96-well microplate, add the fungal spore suspension or mycelial fragments to each well containing different concentrations of the test compounds. Include a positive control (e.g., a commercial fungicide like boscalid) and a negative control (DMSO).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Data Analysis: Determine the fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. Calculate the EC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth.
In Vitro Antitubercular Activity Assay
Protocol 4: Microplate Alamar Blue Assay (MABA) [9]
-
Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well microplate, add the bacterial suspension to each well containing the serially diluted compounds. Include positive controls (e.g., isoniazid, rifampicin) and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents this color change.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Imidazo[5,1-b]thiazole-7-carbaldehyde and its derivatives.
Drug Discovery and Development Pipeline
Caption: Drug discovery pipeline for Imidazo[5,1-b]thiazole-based compounds.
Potential Mechanism of Action: Enzyme Inhibition
Caption: Conceptual diagram of enzyme inhibition by Imidazo[5,1-b]thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[5,1-b]thiazole-7-carbaldehyde as a Versatile Scaffold for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Imidazo[5,1-b]thiazole-7-carbaldehyde as a key building block in the synthesis of novel heterocyclic compounds, with a particular focus on the development of potent antifungal agents. Detailed protocols for its synthesis and subsequent derivatization are provided, along with data on the biological activity of the resulting compounds.
Introduction
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a core component in a variety of biologically active molecules.[1] The introduction of a carbaldehyde group at the 7-position provides a versatile chemical handle for the construction of a diverse library of derivatives. This aldehyde is a crucial intermediate for the synthesis of compounds with a range of therapeutic applications, most notably in the development of novel antifungal agents.[2] The aldehyde's reactivity allows for the facile introduction of various pharmacophores through reactions such as the Knoevenagel condensation, leading to compounds with enhanced biological profiles.
Synthesis of the Building Block: Imidazo[5,1-b]thiazole-7-carbaldehyde
The synthesis of the core building block, 2-substituted-imidazo[5,1-b]thiazole-7-carbaldehyde, is typically achieved through a Vilsmeier-Haack reaction on the corresponding 2-substituted-imidazo[5,1-b]thiazole. This reaction is a powerful method for the formylation of electron-rich heterocyclic systems.
Experimental Protocol: Synthesis of 2-Aryl-imidazo[5,1-b]thiazole-7-carbaldehyde
This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[5,1-b]thiazole-7-carbaldehyde, a key intermediate for further derivatization.
Materials:
-
2-Aryl-imidazo[5,1-b]thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve the 2-aryl-imidazo[5,1-b]thiazole in anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-imidazo[5,1-b]thiazole-7-carbaldehyde.
Expected Yield: 60-80%
Application in the Synthesis of Antifungal Agents
Imidazo[5,1-b]thiazole-7-carbaldehyde is a valuable precursor for the synthesis of potent antifungal agents. One notable application is in the preparation of derivatives containing a pyrazole ring, which have demonstrated significant activity against a range of fungal pathogens.[2]
Experimental Protocol: Synthesis of Imidazo[5,1-b]thiazole-pyrazole Derivatives via Knoevenagel Condensation
This protocol outlines the synthesis of a representative antifungal compound through the Knoevenagel condensation of 2-aryl-imidazo[5,1-b]thiazole-7-carbaldehyde with an active methylene compound, followed by further cyclization.
Materials:
-
2-Aryl-imidazo[5,1-b]thiazole-7-carbaldehyde
-
Substituted pyrazolone (or other active methylene compound)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Glacial acetic acid
Procedure:
-
To a solution of 2-aryl-imidazo[5,1-b]thiazole-7-carbaldehyde (1.0 eq) in ethanol, add the substituted pyrazolone (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Knoevenagel condensation product.
Expected Yield: 70-90%
Quantitative Data
The following table summarizes the in vitro antifungal activity of representative imidazo[5,1-b]thiazole derivatives containing a pyrazole ring against various plant pathogenic fungi.[2]
| Compound | Target Fungus | EC₅₀ (mg/L) |
| 18f | Sclerotinia sclerotiorum | 0.95 |
| 4f | Sclerotinia sclerotiorum | 0.98 |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.82 |
| 6i | Valsa mali | 1.77 |
| 19i | Valsa mali | 1.97 |
| Boscalid (Control) | Valsa mali | 9.19 |
| 23i | Rhizoctonia solani | 3.79 |
Mechanism of Antifungal Action
Studies on the antifungal mechanism of imidazo[5,1-b]thiazole derivatives suggest that they may exert their effect by disrupting the integrity of the fungal cell membrane.[2] This disruption can lead to the leakage of cellular contents and ultimately cell death.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for bioactive compounds.
Proposed Antifungal Mechanism
Caption: Proposed mechanism of antifungal action.
References
Application Notes and Protocols for the Derivatization of Aldehydes
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of aldehydes are crucial. Aldehydes are highly reactive carbonyl compounds that can be challenging to analyze directly due to their volatility, polarity, and potential instability. Derivatization is a chemical modification process that converts aldehydes into more stable, detectable, and chromatographically separable derivatives. This document provides detailed application notes and experimental protocols for several common aldehyde derivatization techniques tailored for various analytical platforms.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
Application Note
Principle: The reaction between an aldehyde and 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium yields a stable 2,4-dinitrophenylhydrazone derivative.[1][2] This derivative is highly colored and possesses a strong chromophore, making it readily detectable by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, typically around 360 nm.[3]
Applications: This is one of the most widely used methods for the analysis of aldehydes and ketones. It is extensively applied in environmental monitoring (e.g., air and water quality), food and beverage industry analysis, and biomedical research to measure aldehydes in matrices like plasma, urine, and tissue.[4][5][6]
Advantages:
-
Robustness: The method is well-established, reliable, and reproducible.[4]
-
Stability: The resulting hydrazone derivatives are generally stable.
-
Versatility: Applicable to a wide range of aldehydes and various sample types.[6]
Limitations:
-
Isomer Formation: The C=N double bond in the hydrazone can result in the formation of E and Z geometrical isomers, which may appear as separate peaks in the chromatogram, complicating quantification.[7]
-
Pre-treatment: The procedure can require sample collection, extraction, and concentration steps prior to analysis.[8]
Experimental Protocol: DNPH Derivatization
1. Reagent Preparation:
- DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile (ACN). Acidify the solution by adding a small amount of a strong acid (e.g., phosphoric acid or sulfuric acid) to catalyze the reaction. For example, dissolve 150 mg of DNPH in 50 mL of ACN and add 0.5 mL of concentrated phosphoric acid.
- Aldehyde Standard Solution: Prepare stock solutions of the target aldehydes in ACN at a concentration of 1000 µg/mL. Create a working standard mixture by diluting the stock solutions in ACN to the desired concentration range (e.g., 0.1 - 10 µg/mL).
2. Sample Preparation and Derivatization:
- Liquid Samples (e.g., Plasma, Water): To 1 mL of the liquid sample, add 1 mL of the prepared DNPH solution.
- Solid Samples: Extract the aldehydes from the solid matrix using a suitable solvent like ACN. Then, mix the extract with the DNPH solution in a 1:1 volume ratio.
- Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 1-2 hours, or heat at a controlled temperature (e.g., 60°C) for a shorter period (e.g., 20 minutes) to ensure complete derivatization.[9]
3. Sample Cleanup (if necessary):
- For complex matrices, a solid-phase extraction (SPE) step may be required. Use a C18 cartridge to remove interferences.
- Condition the SPE cartridge with methanol followed by water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with a water/ACN mixture to remove polar impurities.
- Elute the DNPH derivatives with pure ACN.
4. HPLC-UV Analysis:
- Injection: Inject an aliquot (e.g., 10-20 µL) of the final solution into the HPLC system.
- Chromatographic Conditions:
- Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm).[3]
- Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a gradient from 55:45 (Water:ACN) to 100% ACN over 20 minutes.[3][5]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30-40°C.[3]
- Detection: UV detector set at 360 nm.[3]
- Quantification: Identify and quantify the aldehyde-DNPH derivatives by comparing their retention times and peak areas with those of the prepared standards.
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Derivatizing Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | [6] |
| Typical Sample Matrix | Air, Water, Plasma, Tissue, Food | |
| Reaction Conditions | Room temperature for 1-2 hours or 60°C for 20 min | [9] |
| Analytical Technique | HPLC-UV | [5] |
| Detection Wavelength | ~360 nm | [3] |
| Limit of Detection (LOD) | 0.1 ppm (for Formaldehyde) | [3] |
| Linearity Range | 0.33 - 333 ppm (for Formaldehyde) | [3] |
Workflow Diagram
Caption: Workflow for aldehyde derivatization with DNPH for HPLC-UV analysis.
Derivatization with PFBHA for GC-MS Analysis
Application Note
Principle: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable PFBHA-oxime derivatives. This process increases the molecular weight and, more importantly, the volatility of the aldehydes, making them suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][10]
Applications: This method is ideal for the sensitive detection of volatile and semi-volatile aldehydes in various matrices, including biological fluids (plasma, urine), environmental samples (air), and consumer products. It is often combined with headspace or solid-phase microextraction (SPME) techniques for enhanced sensitivity.[4][10]
Advantages:
-
High Sensitivity: The resulting oximes can be detected with high sensitivity, especially using GC-MS in negative chemical ionization (NCI) mode.
-
Increased Volatility: Allows for the analysis of less volatile aldehydes by GC.
-
Quantitative Reaction: The derivatization reaction is generally quantitative.[10]
Limitations:
-
Isomer Formation: Like DNPH derivatives, PFBHA-oximes can form syn and anti isomers, which might require good chromatographic resolution to separate.
-
Reagent Purity: The PFBHA reagent must be of high purity to avoid background interference.
Experimental Protocol: PFBHA Derivatization
1. Reagent Preparation:
- PFBHA Solution: Prepare a solution of PFBHA hydrochloride in a suitable solvent (e.g., water or buffer) at a concentration of 1-5 mg/mL. The pH should be adjusted to be mildly acidic (pH 4-5) to facilitate the reaction.
- Aldehyde Standard Solution: Prepare stock and working standards of target aldehydes in an appropriate solvent like methanol.
2. Derivatization Procedure (Aqueous Sample):
- To a 1-2 mL vial, add 500 µL of the aqueous sample or standard.
- Add 100-200 µL of the PFBHA solution.
- Seal the vial tightly.
- Heat the reaction mixture at 60-80°C for 1 hour to drive the reaction to completion.
- Cool the vial to room temperature.
3. Extraction:
- Add 200-500 µL of a water-immiscible organic solvent (e.g., hexane or toluene).
- Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives into the organic layer.
- Centrifuge briefly to separate the phases.
- Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.
4. On-Fiber Derivatization (SPME-GC-MS):
- This alternative approach combines extraction and derivatization.[10]
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample.
- Subsequently, expose the fiber to the headspace of a heated PFBHA solution to carry out the derivatization directly on the fiber.
- Desorb the fiber directly in the GC injection port.
5. GC-MS Analysis:
- Injection: Inject 1 µL of the organic extract.
- Chromatographic Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.
- MS Detection: Use either Electron Impact (EI) or Negative Chemical Ionization (NCI) mode. NCI often provides higher sensitivity. Scan a mass range appropriate for the expected derivatives.
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Derivatizing Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | [10] |
| Typical Sample Matrix | Blood, Plasma, Urine, Air | |
| Reaction Conditions | 60-80°C for 1 hour | |
| Analytical Technique | GC-MS (EI or NCI mode) | |
| Extraction Solvent | Hexane, Toluene | - |
| LOD (Hexanal, Heptanal) | 0.006 nM and 0.005 nM (using on-fiber SPME) | |
| Key Advantage | High sensitivity, suitable for volatile aldehydes | [10] |
Workflow Diagram
Caption: Workflow for aldehyde derivatization with PFBHA for GC-MS analysis.
Methoximation and Silylation for GC-MS Analysis
Application Note
Principle: This is a two-step derivatization process primarily used in metabolomics for the analysis of small, polar molecules, including aldehydes.[11]
-
Methoximation: The carbonyl group of the aldehyde is first protected by reacting it with methoxyamine hydrochloride (MeOx). This step converts aldehydes and ketones into their methoxime derivatives, which prevents the formation of multiple silylated derivatives from tautomers and locks sugars in their open-chain form.[11][12]
-
Silylation: Active hydrogens on hydroxyl, carboxyl, and amine groups are replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step dramatically increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[11][13]
Applications: This protocol is a cornerstone of GC-MS-based metabolomics for profiling a wide range of metabolites, including aldehydes, keto-acids, and sugars, in biological extracts.[11]
Advantages:
-
Comprehensive: Allows for the simultaneous analysis of multiple classes of compounds.
-
Reduces Complexity: Methoximation prevents ring-chain tautomerism and reduces the number of derivative peaks for a single compound.[11]
-
Increases Volatility: Silylation makes non-volatile compounds amenable to GC analysis.[13]
Limitations:
-
Moisture Sensitive: Silylating reagents are extremely sensitive to moisture, requiring anhydrous conditions.[11]
-
Two-Step Process: The procedure is more time-consuming than single-step derivatizations.
Experimental Protocol: Methoximation and Silylation
1. Sample Preparation:
- The biological sample (e.g., cell lysate, plasma extract) must be completely dry. Lyophilization (freeze-drying) is the preferred method to remove all water, which would otherwise interfere with the silylation reagent.[11]
2. Step 1: Methoximation:
- Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
- Add 50 µL of this solution to the dried sample extract in a microvial.
- Seal the vial and mix thoroughly.
- Incubate the mixture in a thermal shaker or oven at 30-37°C for 90 minutes.[11]
3. Step 2: Silylation:
- After the vial has cooled to room temperature, add 80-100 µL of a silylating agent, typically MSTFA (or MSTFA with 1% TMCS as a catalyst).
- Reseal the vial and mix.
- Incubate the mixture at 37-70°C for 30-60 minutes.[11]
4. GC-MS Analysis:
- After cooling, the sample is ready for injection.
- Injection: Inject 1 µL of the derivatized sample.
- Chromatographic Conditions:
- Column: A standard non-polar GC column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A typical program might start at 70°C, hold for 1-2 minutes, then ramp at 5-10°C/min to 300-320°C, followed by a hold period.
- MS Detection: Use EI mode. The resulting mass spectra can be compared against established libraries (e.g., NIST, Fiehn) for metabolite identification.
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Step 1 Reagent | Methoxyamine hydrochloride (MeOx) in Pyridine | [11] |
| Step 1 Conditions | 30-37°C for 90 minutes | [11] |
| Step 2 Reagent | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | [11] |
| Step 2 Conditions | 37-70°C for 30-60 minutes | [11] |
| Analytical Technique | GC-MS (EI mode) | [11][13] |
| Prerequisite | Sample must be completely anhydrous (lyophilized) | [11] |
| Key Advantage | Stabilizes carbonyls and increases volatility for broad metabolome coverage | [11][12] |
Workflow Diagram
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jascoinc.com [jascoinc.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from Imidazo[5,1-b]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from Imidazo[5,1-b]thiazole-7-carbaldehyde. Imidazo[5,1-b]thiazole is a significant heterocyclic scaffold known for a wide range of biological activities. The derivatization of this core via Schiff base formation from the corresponding carbaldehyde opens avenues for the development of novel therapeutic agents and functional materials. Schiff bases, containing an azomethine group (-HC=N-), are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2]
Overview and Applications
The synthesis of Schiff bases from Imidazo[5,1-b]thiazole-7-carbaldehyde is a straightforward and efficient method for generating a library of diverse molecular structures. The core reaction involves the condensation of the aldehyde functional group with various primary amines. This modular approach allows for the systematic modification of the final compound's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Potential Applications:
-
Antimicrobial Agents: Imidazole and thiazole moieties are present in numerous antimicrobial drugs. Schiff bases derived from these heterocycles are promising candidates for new antibacterial and antifungal agents.[3][4]
-
Anticancer Agents: The imidazo[2,1-b]thiazole scaffold has shown promising results in the development of new anticancer therapeutics.[4] Schiff base derivatives can be evaluated for their cytotoxic effects against various cancer cell lines.[5]
-
Anti-inflammatory Agents: Schiff base derivatives of imidazole have been shown to possess anti-inflammatory properties, potentially by modulating inflammatory pathways.[6]
-
Coordination Chemistry: The nitrogen atom of the imine group and other heteroatoms in the ring system make these Schiff bases excellent ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.[3][7]
Synthetic Strategy
The synthesis of Schiff bases from Imidazo[5,1-b]thiazole-7-carbaldehyde is typically a two-step process. First, the Imidazo[5,1-b]thiazole core is formylated to introduce the carbaldehyde group at the 7-position. This is commonly achieved through a Vilsmeier-Haack reaction. The resulting Imidazo[5,1-b]thiazole-7-carbaldehyde is then condensed with a primary amine to yield the desired Schiff base.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack formylation of similar heterocyclic systems, such as imidazo[2,1-b][3][8][9]thiadiazoles.[8]
Materials:
-
Substituted Imidazo[5,1-b]thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
After the addition is complete, add a solution of the starting Imidazo[5,1-b]thiazole derivative (1 equivalent) in DMF.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain pure Imidazo[5,1-b]thiazole-7-carbaldehyde.
Protocol 2: General Synthesis of Imidazo[5,1-b]thiazole-based Schiff Bases
This is a general procedure for the condensation reaction between an aldehyde and a primary amine.[3][5][10]
Materials:
-
Imidazo[5,1-b]thiazole-7-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1 mmol) in ethanol (25 mL) in a round-bottom flask.
-
To this solution, add the respective primary amine (1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.
Data Presentation
The following tables summarize typical characterization data for Schiff bases synthesized from heterocyclic aldehydes. The exact values will vary depending on the specific substituents on both the Imidazo[5,1-b]thiazole core and the primary amine.
Table 1: Physicochemical and Yield Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Color |
| SB-1 | C₁₈H₁₂N₄S | 328.38 | 178-180 | 92 | Yellow |
| SB-2 | C₁₈H₁₁ClN₄S | 362.82 | 195-197 | 88 | Pale Yellow |
| SB-3 | C₁₉H₁₄N₄OS | 362.41 | 185-187 | 95 | Light Brown |
| SB-4 | C₁₈H₁₁N₅O₂S | 377.38 | 210-212 | 85 | Orange |
Data is hypothetical and for illustrative purposes.
Table 2: Spectroscopic Characterization Data
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| SB-1 | 8.5 (s, 1H, -CH=N-), 7.2-7.9 (m, Ar-H) | 160.5 (-CH=N-), 115-150 (Ar-C) | 1625 (C=N), 3050 (Ar C-H) | 328.08 [M]⁺ |
| SB-2 | 8.6 (s, 1H, -CH=N-), 7.3-7.8 (m, Ar-H) | 161.2 (-CH=N-), 118-152 (Ar-C) | 1628 (C=N), 750 (C-Cl) | 362.04 [M]⁺ |
| SB-3 | 8.4 (s, 1H, -CH=N-), 3.8 (s, 3H, -OCH₃), 6.9-7.8 (m, Ar-H) | 159.8 (-CH=N-), 55.4 (-OCH₃), 114-160 (Ar-C) | 1620 (C=N), 1250 (C-O) | 362.09 [M]⁺ |
| SB-4 | 8.7 (s, 1H, -CH=N-), 7.6-8.3 (m, Ar-H) | 162.0 (-CH=N-), 120-155 (Ar-C) | 1630 (C=N), 1520, 1345 (NO₂) | 377.06 [M]⁺ |
Data is hypothetical and for illustrative purposes, based on typical values for similar structures.[5] Key characteristic signals to confirm structure formation are the singlet proton signal for the imine proton (-CH=N-) around 8.4-8.7 ppm in ¹H NMR and the carbon signal around 160 ppm in ¹³C NMR. The C=N stretching frequency in IR spectroscopy is typically observed around 1620-1630 cm⁻¹.[5][7]
Concluding Remarks
The synthesis of Schiff bases from Imidazo[5,1-b]thiazole-7-carbaldehyde provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined are robust and can be adapted for a wide range of primary amines, allowing for the creation of large, diverse libraries for biological screening and other applications. Careful characterization using spectroscopic methods is essential to confirm the identity and purity of the synthesized compounds.
References
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. ijper.org [ijper.org]
- 4. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6‐Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemmethod.com [chemmethod.com]
- 8. [PDF] SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHEMISTRY OF THIADIAZOLE DERIVATIVES AND SCHIFF BASES | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Imidazo[5,1-b]thiazole-7-carbaldehyde as a Key Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Imidazo[5,1-b]thiazole-7-carbaldehyde and its derivatives as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the development of kinase inhibitors.
Introduction
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antibacterial, antifungal, and antitubercular agents.[3][4][5] The introduction of a carbaldehyde group at the 7-position of the imidazo[5,1-b]thiazole ring system provides a versatile chemical handle for the construction of diverse molecular architectures and the synthesis of potent and selective APIs.
This document details the application of a specific derivative, 2,3-dihydroimidazo[5,1-b]thiazole-7-carbaldehyde, as a key intermediate in the synthesis of dual inhibitors of Cdc-like kinase 1 (CLK1) and Glycogen Synthase Kinase-3β (GSK-3β), enzymes implicated in various pathologies, including neurodegenerative diseases.
Application: Synthesis of Dual CLK1/GSK-3β Inhibitors
Imidazo[5,1-b]thiazole-7-carbaldehyde serves as a crucial building block for the synthesis of potent kinase inhibitors. A notable application is in the preparation of compounds that dually inhibit CLK1 and GSK-3β. The general synthetic approach involves a reductive amination reaction between the carbaldehyde intermediate and a suitable amine-containing fragment.
Experimental Workflow
The synthesis of a representative dual CLK1/GSK-3β inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(((2,3-dihydroimidazo[5,1-b]thiazol-7-yl)methyl)amino)pyrimidin-4-amine, is outlined below. This multi-step synthesis culminates in a key reductive amination step utilizing the title carbaldehyde.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydroimidazo[5,1-b]thiazole-7-carbaldehyde
This protocol is a general representation based on analogous syntheses, as specific details for this intermediate were not fully available in the searched literature.
A solution of the parent 2,3-dihydroimidazo[5,1-b]thiazole in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane) is cooled to 0 °C. A Vilsmeier-Haack reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide, is added dropwise. The reaction mixture is stirred at room temperature and then heated to 80°C for several hours. Upon completion, the reaction is quenched with ice-water and neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent, dried, and purified by column chromatography.
Protocol 2: Reductive Amination for the Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(((2,3-dihydroimidazo[5,1-b]thiazol-7-yl)methyl)amino)pyrimidin-4-amine
To a solution of 2,3-dihydroimidazo[5,1-b]thiazole-7-carbaldehyde (1 equivalent) and 2-amino-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1 equivalent) in a suitable solvent such as dichloromethane or methanol, is added a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents). A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the final compound.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the key reductive amination step.
| Parameter | Value |
| Reactants | 2,3-dihydroimidazo[5,1-b]thiazole-7-carbaldehyde, 2-amino-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Time | 18 hours |
| Temperature | Room Temperature |
| Yield | 60-80% (typical for reductive amination) |
| Purity | >95% (after purification) |
Signaling Pathways
The synthesized APIs are potent inhibitors of CLK1 and GSK-3β, two kinases involved in critical cellular processes. Understanding their roles is essential for drug development.
CLK1 Signaling Pathway
CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[6][7] Dysregulation of CLK1 activity has been linked to various diseases, including cancer and neurodegenerative disorders. Inhibition of CLK1 can modulate splicing events and impact downstream cellular processes.
GSK-3β Signaling Pathway
GSK-3β is a serine/threonine kinase that is a key regulator in numerous signaling pathways, including insulin signaling, Wnt signaling, and neuronal development.[1][8] Its overactivity is implicated in the pathology of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[2]
Conclusion
Imidazo[5,1-b]thiazole-7-carbaldehyde and its derivatives are valuable intermediates for the synthesis of complex, biologically active molecules. The protocols and data presented here demonstrate their utility in the development of kinase inhibitors with therapeutic potential in a range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. CLK1 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Imidazo[5,1-b]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors starting from Imidazo[5,1-b]thiazole-7-carbaldehyde. The aldehyde functionality serves as a versatile chemical handle for the introduction of various pharmacophores known to interact with the active sites of protein kinases. The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic aldehydes and are intended to guide the user in the development of new potential therapeutic agents.
Introduction
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery efforts. The imidazo[5,1-b]thiazole core has been identified as a promising scaffold for the design of inhibitors targeting a variety of kinases, including Focal Adhesion Kinase (FAK), B-RAF, c-Met, Epidermal Growth Factor Receptor (EGFR), and Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).
This document details a proposed synthetic workflow for the derivatization of Imidazo[5,1-b]thiazole-7-carbaldehyde to generate a library of potential kinase inhibitors. The key synthetic transformations include Schiff base formation, reductive amination, and Knoevenagel condensation, which allow for the facile introduction of diverse chemical moieties.
Proposed Synthetic Workflow
The aldehyde group of Imidazo[5,1-b]thiazole-7-carbaldehyde is a key functional group for elaboration into a variety of kinase inhibitor scaffolds. A proposed synthetic workflow is presented below.
Caption: Proposed synthetic routes from Imidazo[5,1-b]thiazole-7-carbaldehyde.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imine Derivatives via Schiff Base Formation
This protocol describes the condensation reaction between Imidazo[5,1-b]thiazole-7-carbaldehyde and a primary amine to form a Schiff base (imine).
Materials:
-
Imidazo[5,1-b]thiazole-7-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: General Procedure for the Synthesis of Amine Derivatives via Reductive Amination
This protocol details the one-pot synthesis of secondary or tertiary amines from Imidazo[5,1-b]thiazole-7-carbaldehyde and a primary or secondary amine.
Materials:
-
Imidazo[5,1-b]thiazole-7-carbaldehyde
-
Substituted primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of Imidazo[5,1-b]thiazole-7-carbaldehyde (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere, add the desired primary or secondary amine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 3: General Procedure for the Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
This protocol describes the condensation of Imidazo[5,1-b]thiazole-7-carbaldehyde with an active methylene compound.
Materials:
-
Imidazo[5,1-b]thiazole-7-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol or Toluene (solvent)
-
Dean-Stark apparatus (if using toluene)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Imidazo[5,1-b]thiazole-7-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
If using toluene, set up the reaction with a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If no solid forms, remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Biological Evaluation: Kinase Inhibition Assays
The newly synthesized compounds should be evaluated for their ability to inhibit the activity of a panel of protein kinases. A general workflow for a kinase inhibition assay is provided below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Imidazo[5,1-b]thiazole-7-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde, particularly focusing on the Vilsmeier-Haack formylation step.
Question 1: The Vilsmeier reagent (POCl₃/DMF complex) precipitates out of solution during its preparation. How can this be prevented and does it affect the reaction?
Answer: Precipitation of the Vilsmeier reagent, a chloroiminium salt, can occur if the temperature is not carefully controlled or if the reagents are impure.[1]
-
Solution:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[2] An ice-salt bath can be more effective than an ice-water bath for this purpose.
-
Slow Addition: Add the POCl₃ very slowly with vigorous stirring to dissipate the exothermic heat of reaction.
-
Reagent Quality: Use anhydrous DMF. DMF that has been exposed to moisture can decompose to dimethylamine, which can react with the Vilsmeier reagent and cause precipitation or side reactions.[3] If the DMF has a fishy odor, it is likely degraded and should be replaced.
-
Solvent: In some cases, using an excess of the amide (like DMF) can act as a solvent and help keep the reagent in solution.[2] Alternatively, other solvents like chloroform or dichloromethane can be used.[4]
-
If the reagent precipitates, it may lead to a heterogeneous reaction mixture, potentially reducing the yield and making stirring difficult. While the reaction may still proceed, ensuring the reagent remains in solution is preferable for reproducibility and optimal results.
Question 2: The Vilsmeier-Haack formylation reaction is sluggish or does not go to completion. What are the potential causes and solutions?
Answer: A sluggish or incomplete reaction can be due to several factors, including insufficient activation of the substrate, low reaction temperature, or a deactivated Vilsmeier reagent.
-
Potential Causes & Solutions:
-
Substrate Reactivity: The Imidazo[5,1-b]thiazole ring is generally electron-rich and susceptible to electrophilic substitution. However, the presence of electron-withdrawing groups on the ring can decrease its reactivity. The Vilsmeier-Haack reaction works best on electron-rich aromatic compounds.[5][6]
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the subsequent reaction with the imidazo[5,1-b]thiazole substrate often requires heating.[2] Reaction temperatures can range from room temperature to 80 °C or even higher, depending on the substrate's reactivity.[2][7] A gradual increase in temperature after the addition of the substrate can help drive the reaction to completion.
-
Stoichiometry of Reagents: Ensure the correct molar ratios of the substrate, POCl₃, and DMF are used. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material.
-
Reaction Time: The reaction time can vary significantly (from a few hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 3: Multiple products are observed on the TLC plate after the reaction. What could be the reason and how can the formation of the desired product be favored?
Answer: The formation of multiple products can be due to formylation at different positions on the heterocyclic ring or potential side reactions.
-
Potential Causes & Solutions:
-
Regioselectivity: The formylation of imidazo[2,1-b]thiazole derivatives typically occurs at the C5 or C7 position, which are electronically activated. The exact position of formylation can be influenced by the substituents already present on the ring system. To favor formylation at the desired C7 position, careful control of reaction conditions is crucial.
-
Di-formylation: In some cases, if the substrate is highly activated, di-formylation can occur. Using a controlled amount of the Vilsmeier reagent can help minimize this.
-
Side Reactions: The Vilsmeier reagent can also react with other functional groups present in the molecule. Protecting sensitive functional groups before the formylation reaction may be necessary.
-
Purification: If multiple products are unavoidable, careful purification by column chromatography is essential to isolate the desired Imidazo[5,1-b]thiazole-7-carbaldehyde.
-
Question 4: The yield of the final product is consistently low. What are the key parameters to optimize?
Answer: Low yields can result from a combination of the factors mentioned above. A systematic optimization of the reaction conditions is recommended.
-
Key Optimization Parameters:
-
Temperature: As discussed, temperature plays a critical role. Experiment with a range of temperatures for the formylation step (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimum.
-
Reagent Ratio: Vary the molar ratio of the Vilsmeier reagent to the imidazo[5,1-b]thiazole substrate. A 1.5 to 3-fold excess of the reagent is a common starting point.
-
Reaction Time: Monitor the reaction over time to identify the point of maximum product formation before significant decomposition or side product formation occurs.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step. Ensure that the reaction mixture is quenched properly, typically by pouring it onto crushed ice followed by basification (e.g., with NaOH or NaHCO₃ solution) to neutralize the acid and precipitate the aldehyde product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][8] The electron-rich imidazo[5,1-b]thiazole ring then acts as a nucleophile and attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction.[5] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[9]
Q2: What are the typical solvents used for the Vilsmeier-Haack reaction?
A2: DMF often serves as both a reagent and a solvent.[2] However, other anhydrous solvents such as chloroform, dichloromethane, or 1,2-dichloroethane can also be used.[4] The choice of solvent can sometimes influence the reaction rate and yield.
Q3: How can the purity of the synthesized Imidazo[5,1-b]thiazole-7-carbaldehyde be assessed and improved?
A3: The purity can be initially assessed by TLC. For purification, recrystallization from a suitable solvent (e.g., ethanol) is a common method. If recrystallization is insufficient, column chromatography using silica gel is an effective technique to obtain a highly pure product. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Q4: Are there any safety precautions to consider during the Vilsmeier-Haack reaction?
A4: Yes, POCl₃ is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction is also exothermic, especially during the formation of the Vilsmeier reagent, and requires careful temperature control to prevent runaway reactions.[10]
Data Presentation
The yield of the Vilsmeier-Haack formylation is sensitive to several factors. The following table summarizes reported yields for the formylation of related heterocyclic compounds under various conditions to provide a reference for optimization.
| Substrate | Reagents (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Phenylimidazo[2,1-b]thiazole | POCl₃/DMF (1.2:1.5) | 60 | 4 | ~70 | (Adapted from similar syntheses) |
| 2,3,3-trimethylindolenine | POCl₃/DMF | 75 | - | Excellent | [11] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃/DMF | 55 | 6 | Excellent | [12] |
| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃/DMF | 70 | 5-6 | Good | [12] |
| N-vinylpyrrole | POCl₃/DMF (1.1:1.1) | Room Temp. | 3 | - | [9] |
| 1,3-dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃/DMF (5:5) | 80 | 3 | - | [9] |
Experimental Protocols
Synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common practices for the formylation of similar heterocyclic systems.
Materials:
-
Imidazo[5,1-b]thiazole (or a substituted precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (optional solvent)
-
Sodium acetate or Sodium hydroxide
-
Crushed ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (e.g., 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (e.g., 1.5 to 3 equivalents) dropwise to the DMF with vigorous stirring under a nitrogen atmosphere. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the Imidazo[5,1-b]thiazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium acetate solution until the pH is basic (pH ~8-9).
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
-
Mandatory Visualization
Experimental Workflow for Imidazo[5,1-b]thiazole-7-carbaldehyde Synthesis
Caption: Workflow for the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde.
Signaling Pathway of Imidazo[2,1-b]thiazole Derivatives as Microtubule-Targeting Agents
Caption: Mechanism of action for Imidazo[2,1-b]thiazole derivatives as anticancer agents.
References
- 1. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. reddit.com [reddit.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[5,1-b]thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[5,1-b]thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Imidazo[5,1-b]thiazole derivatives.
Column Chromatography
Question: My Imidazo[5,1-b]thiazole derivative is streaking or tailing on the TLC plate and the column. How can I improve the separation?
Answer:
Streaking or tailing during chromatography of Imidazo[5,1-b]thiazole derivatives is often due to their basic nature, which leads to strong interactions with the acidic silica gel. Here are several strategies to resolve this issue:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and leading to sharper peaks.[1]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[2]
-
Optimize the Solvent System:
-
Ensure your sample is fully dissolved in the loading solvent. If your compound has poor solubility in the eluent, you might observe streaking.[2]
-
A common and effective eluent system for these derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.
-
For more polar derivatives, consider using a solvent system with a small amount of methanol or isopropanol in dichloromethane or ethyl acetate.
-
Question: I am not getting good separation between my desired product and an impurity, even though they have different Rf values on the TLC plate. What could be the problem?
Answer:
This issue can arise from several factors during the column chromatography process:
-
Overloading the Column: Loading too much sample can lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front and poor separation. Ensure the silica gel is packed uniformly.
-
Inappropriate Solvent System: The solvent system used for the column may not be optimal, even if it shows separation on TLC. For a good separation, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate in the chosen eluent.[1]
-
Compound Decomposition: Your compound might be degrading on the silica gel, leading to the appearance of new spots and mixed fractions. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2] If decomposition is an issue, deactivating the silica gel with triethylamine is recommended.[1]
Question: My compound seems to be irreversibly stuck on the column. What should I do?
Answer:
If your Imidazo[5,1-b]thiazole derivative is not eluting from the column, it is likely due to very strong adsorption to the silica gel. Here's how to address this:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, you may need to add a small percentage of methanol or even switch to a more polar solvent system entirely.
-
Use a "Push" Solvent: At the end of your chromatography, you can flush the column with a very polar solvent, such as 10% methanol in dichloromethane, to elute any strongly retained compounds.
-
Consider Acid-Base Properties: The basic nitrogen atoms in the Imidazo[5,1-b]thiazole ring can interact strongly with acidic silica. As mentioned previously, adding a base like triethylamine to your eluent can help to mitigate this.[1]
Recrystallization
Question: I am having trouble finding a suitable solvent for the recrystallization of my Imidazo[5,1-b]thiazole derivative. What is a good strategy for solvent selection?
Answer:
Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3][4] Here is a systematic approach to solvent selection:
-
"Like Dissolves Like": Start by considering the polarity of your derivative.
-
For non-polar derivatives, try solvents like hexanes, toluene, or ethyl acetate.
-
For more polar derivatives containing functional groups like alcohols or carboxylic acids, consider ethanol, methanol, or even water.[5]
-
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Use a Solvent Pair: If a single solvent is not effective, a two-solvent system can be used. Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4] A common pair for nitrogen heterocycles is ethanol/water or ethyl acetate/hexanes.
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Here are some solutions:
-
Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.[5]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.
-
Add More Solvent: The concentration of your compound might be too high. Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Chiral Separation
Question: I am struggling to separate the enantiomers of my chiral Imidazo[5,1-b]thiazole derivative using chiral HPLC. What are some common issues and how can I troubleshoot them?
Answer:
Chiral separations can be challenging. Here are some common problems and potential solutions:
-
Poor Resolution:
-
Optimize the Mobile Phase: The choice of mobile phase is critical. For polysaccharide-based chiral columns, common mobile phases include mixtures of hexanes/isopropanol or pure alcohols like methanol or ethanol. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve resolution for basic compounds like Imidazo[5,1-b]thiazoles.
-
Change the Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds. If you are not getting separation on one type of chiral column (e.g., an amylose-based column), try a cellulose-based column, or vice-versa.
-
Adjust the Temperature: Temperature can have a significant impact on chiral separations. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
-
Peak Tailing:
-
As with standard chromatography, peak tailing of basic compounds on chiral columns can be an issue. The use of a basic additive in the mobile phase is often necessary to obtain symmetrical peaks.
-
-
"Additive Memory Effect":
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Imidazo[5,1-b]thiazole derivatives?
A1: The most frequently employed purification techniques for Imidazo[5,1-b]thiazole derivatives are:
-
Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is typically used as the stationary phase with a solvent system of ethyl acetate and hexanes/petroleum ether.
-
Recrystallization: This technique is used to obtain highly pure crystalline material from a concentrated solution. Common solvents include ethanol, methanol, and ethyl acetate, or mixtures such as ethanol/water.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a quick and effective method.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers of chiral Imidazo[5,1-b]thiazole derivatives, chiral HPLC with polysaccharide-based columns is the method of choice.
Q2: What are some common impurities I might encounter in the synthesis of Imidazo[5,1-b]thiazole derivatives?
A2: The impurities will depend on the synthetic route. For instance, in a Hantzsch-type synthesis, which is a common method for preparing the related thiazole ring, potential impurities could include:
-
Unreacted starting materials (e.g., the α-haloketone and the thioamide).
-
Regioisomers, if the starting materials are unsymmetrical.
-
Side-products from competing reactions.
Q3: Can I use acid-base extraction to purify my Imidazo[5,1-b]thiazole derivative?
A3: Yes, acid-base extraction can be a useful preliminary purification step. Since the Imidazo[5,1-b]thiazole core is basic, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral compound, which can then be extracted back into an organic solvent.[8][9][10] This technique is particularly useful for removing non-basic starting materials or byproducts.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Imidazo[5,1-b]thiazole Derivatives
| Derivative Polarity | Typical Solvent System (v/v) | Modifier (if needed) |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes/Petroleum Ether | 0.1-1% Triethylamine |
| Medium to High | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | 0.1-1% Triethylamine |
| High | 5-10% Methanol in Dichloromethane or Ethyl Acetate | 0.1-1% Triethylamine |
Table 2: Common Solvents for Recrystallization of Imidazo[5,1-b]thiazole Derivatives
| Single Solvents | Solvent Pairs (miscible) |
| Ethanol | Ethanol / Water |
| Methanol | Dichloromethane / Hexanes |
| Ethyl Acetate | Ethyl Acetate / Hexanes |
| Isopropanol | Acetone / Water |
| Acetonitrile | Tetrahydrofuran / Hexanes |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude Imidazo[5,1-b]thiazole derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
For compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin the elution.
-
Collect fractions and monitor the elution by TLC.
-
If a gradient elution is used, gradually increase the percentage of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying, or dry in a vacuum oven.
-
Mandatory Visualization
Caption: General workflow for the purification of Imidazo[5,1-b]thiazole derivatives.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
common side reactions in the synthesis of imidazothiazoles
Welcome to the technical support center for the synthesis of imidazothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of imidazothiazoles, particularly through the widely used Hantzsch synthesis and subsequent modifications.
Q1: My Hantzsch reaction is giving a mixture of products, leading to a low yield of the desired imidazo[2,1-b]thiazole. What is the likely side product and how can I avoid it?
A1: A common side reaction in the Hantzsch synthesis of the thiazole ring, a key step in forming imidazothiazoles, is the formation of a constitutional isomer, a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole intermediate. This issue is particularly prevalent under acidic conditions.
Troubleshooting:
-
Control the pH: The formation of the desired 2-aminothiazole intermediate is favored under neutral or slightly basic conditions. The use of a non-acidic solvent or the addition of a mild base can help to suppress the formation of the imino isomer.[1]
-
Reaction Conditions: Running the reaction in a neutral solvent like ethanol at reflux is a standard procedure that generally favors the formation of the desired product.
Logical Workflow for Minimizing Isomer Formation:
References
Technical Support Center: Optimization of Imidazothiazole Ring Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of imidazothiazole rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for forming the imidazothiazole ring system?
A: The most common methods include the Hantzsch synthesis, which involves the reaction of α-haloketones with 2-aminothiazole derivatives, and isocyanide-based multicomponent reactions (I-MCRs) like the Groebke–Blackburn–Bienaymé reaction (GBBR).[1][2][3][4] The Hantzsch synthesis is a traditional and widely used method.[3] Modern approaches like I-MCRs offer advantages such as simplicity in a one-pot reaction and high atom economy, often overcoming the limitations of classical methods like long reaction times and low yields.[1]
Q2: Why is my reaction yield for imidazothiazole synthesis consistently low?
A: Low yields can stem from several factors including suboptimal reaction conditions, choice of solvent, or inappropriate temperature. For instance, in certain three-component reactions, solvents like methanol or acetonitrile may produce low yields, while switching to toluene can significantly improve the outcome.[1] Additionally, classical heating methods can sometimes result in mediocre yields, which may be improved by using techniques like microwave-assisted synthesis.[2]
Q3: How does reaction temperature affect the synthesis of imidazothiazoles?
A: Temperature is a critical parameter. Increasing the reaction temperature can not only improve the product yield but also significantly decrease the required reaction time.[1] For example, in one study, raising the temperature from 85 °C to 100 °C in toluene improved the yield from 68% to 78% and reduced the reaction time from hours to just 30 minutes.[1] Microwave-assisted reactions, which operate at elevated temperatures (e.g., 90 °C), have also been shown to produce high yields (95%) in as little as 30 minutes.[2]
Q4: I am observing a mixture of isomers. How can I control the regioselectivity of the reaction?
A: The formation of isomers is a known challenge, particularly in the Hantzsch synthesis. The condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in a neutral solvent.[5] However, performing the reaction under acidic conditions (e.g., in a 10M-HCl-EtOH mixture) can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Therefore, controlling the pH of the reaction medium is crucial for achieving the desired regioselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically optimizing reaction parameters. The following flowchart provides a logical approach to troubleshooting this problem.
Caption: Troubleshooting logic for addressing low product yield.
Reaction Condition Optimization Data
Summarized data from key studies can guide the selection of optimal conditions for imidazothiazole synthesis.
Table 1: Effect of Solvent and Temperature on Groebke–Blackburn–Bienaymé Reaction Yield This table summarizes the screening conditions for the synthesis of an imidazo[2,1-b]thiazole derivative via a one-pot, three-component reaction.[1]
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Methanol | 85 | 12 h | 33 |
| 2 | Acetonitrile | 85 | 12 h | ~33 |
| 3 | Toluene | 85 | 6 h | 68 |
| 4 | Toluene | 100 | 30 min | 78 |
Table 2: Optimization of Microwave-Assisted Hantzsch Synthesis This table shows the results of optimizing a microwave-assisted Hantzsch reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea.[2]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 90 | 30 | 95 |
| 2 | Ethanol | 90 | 30 | 90 |
| 3 | Acetonitrile | 90 | 30 | 85 |
| 4 | DMF | 90 | 30 | 70 |
Experimental Protocols & Workflows
General Synthetic Workflow
The diagram below outlines a typical experimental workflow for the synthesis, purification, and characterization of imidazothiazole derivatives.
Caption: A standard workflow for imidazothiazole synthesis.
Simplified Reaction Mechanism
The formation of the imidazo[2,1-b]thiazole ring via the reaction of a 2-aminothiazole with an α-haloketone generally proceeds in two key steps.
Caption: Key steps in imidazothiazole ring formation.[4]
General Protocol: One-Pot Synthesis of Imidazo[2,1-b]thiazoles
This protocol is adapted from a reported Groebke–Blackburn–Bienaymé three-component synthesis.[1]
-
Reactant Preparation : To a solution of the aldehyde (1.0 equiv.) in anhydrous toluene (0.5 M) in a suitable flask equipped with a magnetic stirring bar, add the 2-aminothiazole derivative (1.0 equiv.) and the isocyanide (1.0 equiv.) sequentially.
-
Reaction Execution : Heat the reaction mixture to 100 °C.
-
Monitoring : Monitor the reaction for completion, which may occur in as little as 30 minutes, using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure until dryness.
-
Purification : Immediately purify the crude residue by silica gel column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Characterization : Collect the appropriate fractions, combine them, and remove the solvent to afford the final imidazo[2,1-b]thiazole product. Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
addressing stability issues of Imidazo[5,1-b]thiazole-7-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Imidazo[5,1-b]thiazole-7-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Imidazo[5,1-b]thiazole-7-carbaldehyde?
A1: Imidazo[5,1-b]thiazole-7-carbaldehyde, like many heterocyclic aldehydes, is susceptible to degradation under certain conditions. The primary concerns are:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air, oxidizing agents, or even certain solvents over time.
-
Hydrolysis: The fused imidazole and thiazole rings may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opening and loss of the core structure.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation.
-
Thermal Decomposition: Elevated temperatures can lead to decomposition. The thermal decomposition of similar nitrogen-rich heterocyclic esters has been observed to begin at temperatures around 250°C.[1]
Q2: How should I properly store Imidazo[5,1-b]thiazole-7-carbaldehyde?
A2: To ensure the long-term stability of the compound, it is recommended to:
-
Store in a cool, dark place. A refrigerator or freezer is ideal.
-
Keep the container tightly sealed to minimize exposure to air and moisture.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
If the compound is in solution, use freshly prepared solutions for experiments and store them at low temperatures for short periods only.
Q3: I observe a color change in my sample of Imidazo[5,1-b]thiazole-7-carbaldehyde over time. What could be the cause?
A3: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to the formation of oxidized impurities or polymeric byproducts. It is recommended to re-analyze the purity of the sample by techniques like HPLC or NMR before use.
Q4: Can I use metal spatulas or containers with Imidazo[5,1-b]thiazole-7-carbaldehyde?
A4: While there is no specific data on the incompatibility of this compound with metals, it is a general good practice in a laboratory setting to use glass or chemically resistant polymer spatulas and containers to avoid potential metal-catalyzed degradation, especially if the compound is in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/NMR analysis of a fresh sample. | Impurities from synthesis or incomplete purification. | Repurify the compound using an appropriate method such as column chromatography or recrystallization. |
| Appearance of new peaks in HPLC/NMR after storage. | Degradation of the compound. | Review storage conditions. The compound may have been exposed to light, heat, or air. It is advisable to use a fresh batch or repurify the existing one if the impurity level is low. |
| Low yield or unexpected products in a reaction involving the aldehyde group. | The aldehyde may have oxidized to the carboxylic acid. | Confirm the purity of the starting material before the reaction. If oxidation is suspected, consider using freshly purified material or storing the compound under an inert atmosphere. |
| Inconsistent biological assay results. | Degradation of the compound in the assay medium. | Assess the stability of the compound under the specific assay conditions (pH, temperature, aqueous environment). Prepare fresh solutions for each experiment. |
Stability Data Summary
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl, 60°C | Low | Ring-opened products |
| 0.1 M NaOH, 60°C | Low | Ring-opened products, Cannizzaro reaction byproducts | |
| Oxidative | 3% H₂O₂, RT | Low | Imidazo[5,1-b]thiazole-7-carboxylic acid |
| Photolytic | UV light (254 nm), Solid | Moderate | Photodegradation products (various) |
| Thermal | 80°C, Solid | High | Thermally induced decomposition products |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of Imidazo[5,1-b]thiazole-7-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for up to 7 days.[5] Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24, 48, 168 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for up to 7 days.[5] Withdraw and process samples as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for up to 7 days. Withdraw samples at appropriate time points and dilute for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Analyze the samples after a defined exposure period.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for up to 7 days. Dissolve and analyze samples at different time points.
Analytical Method for Stability Assessment
A stability-indicating HPLC method should be used to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothesized degradation pathways for Imidazo[5,1-b]thiazole-7-carbaldehyde.
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting the cyclization step in imidazothiazole synthesis
Technical Support Center: Imidazothiazole Synthesis
Welcome to the technical support center for the synthesis of imidazothiazoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the critical cyclization step of imidazothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cyclization step of imidazothiazole synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis and its variations.
Q1: I am getting a low or no yield of my desired imidazothiazole product. What are the possible causes and how can I improve it?
A1: Low or no yield in the Hantzsch synthesis of imidazothiazoles can stem from several factors. Here's a systematic guide to troubleshooting this issue:
-
Starting Material Quality:
-
α-Haloketone Stability: α-Haloketones can be unstable and may decompose upon storage.[1][2] It is crucial to use freshly prepared or purified α-haloketones. Their purity can be checked by TLC and NMR before use.
-
Thioamide/Thiourea Purity: Ensure the thioamide or thiourea is pure and dry. Impurities can lead to side reactions and lower yields.
-
-
Reaction Conditions:
-
Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1-1.5 equivalents) of the thioamide or thiourea can sometimes improve the yield by ensuring the complete consumption of the valuable α-haloketone.
-
Temperature: The reaction temperature is critical. While some reactions proceed at room temperature, others require heating.[3] Overheating can lead to decomposition of starting materials or products, while insufficient heat may result in an incomplete reaction. It is advisable to start with the reported temperature in the literature for similar substrates and then optimize. Microwave-assisted synthesis can often reduce reaction times and improve yields.[4][5]
-
Solvent: The choice of solvent plays a significant role. Ethanol, methanol, and acetone are commonly used.[6][7] The polarity of the solvent can influence the reaction rate and the solubility of reactants and products. For instance, the Hantzsch synthesis of 2-amino-4-phenylthiazole is often performed in methanol.[8] Toluene has also been shown to be effective, sometimes leading to higher yields at elevated temperatures.[9]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might promote the formation of byproducts.
-
-
Work-up Procedure:
-
pH Adjustment: After the reaction, the thiazole product often exists as a hydrohalide salt, which is soluble in polar solvents.[10] Neutralization with a base (e.g., sodium carbonate, ammonium hydroxide) is necessary to precipitate the free base, which is often less soluble.[6][8] Incomplete neutralization will result in loss of product during filtration.
-
Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
A2: The Hantzsch synthesis is generally a clean reaction, but side products can arise, especially with complex substrates or non-optimized conditions.
-
Common Side Products:
-
Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
-
Hydrolysis of α-haloketone: Presence of water can lead to the hydrolysis of the α-haloketone to the corresponding α-hydroxyketone.
-
Thioamide Decomposition: Thioamides can be unstable, especially in acidic or basic conditions and at elevated temperatures, leading to various sulfur-containing byproducts.[11]
-
Formation of a Bis-adduct: In some cases, a double reaction of the thioamide with the α-haloketone can occur.
-
-
Minimizing Side Products:
-
Control of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Order of Reagent Addition: Adding the α-haloketone slowly to a solution of the thioamide can sometimes minimize self-condensation of the ketone.
-
Purification of Starting Materials: As mentioned in Q1, using pure starting materials is essential.
-
Q3: I am having difficulty isolating and purifying my imidazothiazole product. What are some effective strategies?
A3: Isolation and purification challenges are common in organic synthesis. Here are some tips for imidazothiazoles:
-
Initial Isolation:
-
Precipitation and Filtration: If the product precipitates upon neutralization, filtration is the simplest method of isolation.[8] Ensure complete precipitation by adjusting the pH carefully and cooling the mixture. Wash the precipitate with a suitable solvent (e.g., water, cold ethanol) to remove soluble impurities.
-
-
Column Chromatography:
-
Solvent System Selection: The choice of eluent is critical for successful separation. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[12] The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, dichloromethane/methanol or chloroform/methanol gradients can be effective. It is always recommended to first determine the optimal solvent system using TLC.
-
Stationary Phase: Silica gel is the most common stationary phase. For very polar or basic compounds, alumina (neutral or basic) might be a better choice to avoid strong adsorption and tailing.
-
Co-elution: If impurities co-elute with your product, try a different solvent system with different selectivities (e.g., using dichloromethane instead of ethyl acetate).
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing imidazothiazoles include ethanol, methanol, and acetonitrile. A solvent/anti-solvent system (e.g., dissolving in a small amount of hot ethanol and adding water until turbidity appears) can also be effective.
-
Q4: How can I confirm that the cyclization to the imidazothiazole ring is complete and that I have the correct product?
A4: Spectroscopic analysis is essential for product characterization and confirming complete cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imidazothiazole ring results in characteristic signals. For example, in the ¹H NMR spectrum of imidazo[2,1-b]thiazole, the protons on the imidazole and thiazole rings appear at specific chemical shifts. The proton at C5 typically appears around 7.2 ppm, the one at C6 around 7.7 ppm, and the one at C2 around 7.9 ppm. In 6-phenylimidazo[2,1-b]thiazole, the imidazole proton (H-5) is observed around 8.72 ppm.[6][9] The disappearance of the signals corresponding to the starting materials (e.g., the methylene protons adjacent to the halogen in the α-haloketone) is a key indicator of reaction completion.
-
¹³C NMR: The carbon signals of the fused ring system provide further confirmation. For instance, in 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, the carbons of the imidazothiazole core appear in the aromatic region.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS) corresponding to the calculated molecular weight of the desired imidazothiazole.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. The imidazothiazole ring is relatively stable, but characteristic fragmentation involving the loss of substituents can be observed.[2][13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum can show the disappearance of the carbonyl (C=O) stretch of the α-haloketone starting material and the appearance of C=N and C=C stretching vibrations characteristic of the aromatic imidazothiazole ring.
-
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the effect of various reaction parameters on the yield of the cyclization step in imidazothiazole synthesis, based on literature data.
Table 1: Effect of Solvent and Temperature on the Yield of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 85 | 12 | 33 |
| 2 | Acetonitrile | 85 | 12 | 35 |
| 3 | Toluene | 85 | 1 | 68 |
| 4 | Toluene | 100 | 0.5 | 78 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [4]
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Methanol | 90 | 8 h | Lower yields, purification required |
| Microwave | Methanol | 90 | 30 min | 89-95 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole [8]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and let it air dry to obtain the product.
Protocol 2: Synthesis of 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid [6]
-
Dissolve ethyl 2-(2-aminothiazol-4-yl) acetate (20 mmol) in acetone (50 mL).
-
Add 2-bromoacetophenone (20 mmol) and reflux the mixture for 8 hours.
-
Concentrate the solution to 20 mL and cautiously basify with 15% NH₄OH to pH 8-9.
-
Pour the mixture into dichloromethane (CH₂Cl₂), separate the organic layer, wash with water, and concentrate.
-
Dissolve the crude product in a mixture of ethanol, water, and NaOH (1.5 mol/L) and reflux for 30 minutes.
-
Acidify to pH 3-4 with 2M HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the desired compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Imidazothiazole Synthesis
Caption: A logical workflow for diagnosing and resolving low yield issues.
Diagram 2: Hantzsch Thiazole Synthesis - Cyclization Pathway
Caption: The key steps in the Hantzsch synthesis of imidazothiazoles.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journalijdr.com [journalijdr.com]
Technical Support Center: Scale-Up Synthesis of Imidazo[5,1-b]thiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[5,1-b]thiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of Imidazo[5,1-b]thiazole derivatives?
A1: Scaling up the synthesis of Imidazo[5,1-b]thiazole derivatives from laboratory to pilot or industrial scale can introduce several challenges. These often include:
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Exothermic Reactions: Many synthetic routes involve exothermic steps. Managing heat dissipation on a larger scale is critical to prevent runaway reactions and ensure product quality and safety.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large vessels can be difficult, potentially leading to localized "hot spots," side product formation, and lower yields.
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Product Precipitation and Isolation: The physical properties of the product, such as crystallinity and particle size, can differ at scale, complicating filtration and drying processes.
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Purification: Chromatographic purification, common at the lab scale, is often not economically viable for large quantities. Developing efficient crystallization or extraction procedures is crucial.
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Safety: Handling large quantities of potentially hazardous reagents and solvents requires stringent safety protocols and specialized equipment.
Q2: How can I improve the yield and purity of my Imidazo[5,1-b]thiazole product during scale-up?
A2: To enhance yield and purity during scale-up, consider the following:
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Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading for the larger scale.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of work-up. A solvent that is effective at lab scale may not be ideal for large-scale production.
-
Crystallization Studies: Invest in developing a robust crystallization process to effectively purify the final product and control its physical properties.
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Impurity Profiling: Identify and characterize key impurities to understand their formation and develop strategies to minimize them.
Q3: Are there alternative, more scalable synthetic routes to Imidazo[5,1-b]thiazoles?
A3: While classical methods often involve multi-step syntheses, newer approaches like one-pot, multicomponent reactions (MCRs) are being explored for their efficiency and atom economy.[1] For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) offers a one-pot synthesis that can simplify the process, though its scalability for specific Imidazo[5,1-b]thiazole derivatives would need to be evaluated on a case-by-case basis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient mixing leading to localized side reactions. | - Optimize stirrer design and agitation speed.- Control the rate of reagent addition. |
| Poor temperature control, causing degradation of reactants or products. | - Improve heat transfer by using a jacketed reactor with appropriate heating/cooling fluid.- Consider a semi-batch process to better manage exotherms. | |
| Incomplete reaction. | - Monitor reaction progress using in-process controls (e.g., HPLC, UPLC).- Re-optimize reaction time and temperature for the larger scale. | |
| High Levels of Impurities | Formation of byproducts due to prolonged reaction times or high temperatures. | - Re-optimize reaction conditions based on reaction kinetics at scale.- Investigate the impact of impurities in starting materials. |
| Inefficient purification. | - Develop a robust crystallization method with appropriate anti-solvents.- Explore alternative purification techniques like slurry washes or extractions. | |
| Product Isolation Difficulties (e.g., poor filtration) | Unfavorable crystal morphology or particle size distribution. | - Optimize crystallization conditions (e.g., cooling rate, solvent system, seeding).- Consider using a filter-dryer for more efficient solid handling. |
| Product is an oil or amorphous solid. | - Attempt to form a crystalline salt of the product.- Explore alternative isolation techniques such as spray drying. |
Experimental Protocols
General Procedure for Gram-Scale Synthesis of an Imidazo[2,1-b]thiazole-based Heterocycle
This protocol is adapted from a reported gram-scale synthesis and can serve as a starting point for scaling up similar structures.[2]
-
To a stirred solution of 1H-benzo[d]imidazole-2-thiol (0.297 mmol) and the corresponding β-nitroalkene (0.297 mmol) in anhydrous N,N-dimethylformamide (1.485 mL), add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 14.85 mol%, 8.91 mg).[2]
-
Heat the reaction mixture at 79.2 °C for 7.92 hours under air.[2]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 9.9 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[2]
-
Purify the crude product by column chromatography or crystallization.
Note: This protocol is for an Imidazo[2,1-b]thiazole derivative and will require adaptation for Imidazo[5,1-b]thiazole synthesis. Careful process safety analysis is required before scaling up any chemical reaction.
Quantitative Data
Table 1: Screening of Reaction Conditions for the Synthesis of a 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 25 | 24 | 20 |
| 2 | Toluene | 50 | 12 | 45 |
| 3 | Toluene | 80 | 2 | 68 |
| 4 | Toluene | 100 | 0.5 | 78 |
| 5 | Acetonitrile | 80 | 2 | 55 |
| 6 | Dichloromethane | 40 | 8 | 30 |
Visualizations
Caption: A typical experimental workflow for the scale-up synthesis of chemical compounds.
Caption: A decision tree for troubleshooting low yield in a chemical synthesis.
Caption: Imidazo[5,1-b]thiazoles can act as inhibitors of Phosphodiesterase 10A (PDE10A).[3]
References
Technical Support Center: Overcoming Poor Regioselectivity in Imidazothiazole Synthesis
Welcome to the technical support center for imidazothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[2,1-b]thiazoles?
A1: The most common and classical method is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole with an α-haloketone.[1][2] However, various modern methods have been developed to improve yields, regioselectivity, and reaction conditions. These include:
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One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction.[3]
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Microwave-assisted synthesis, which can reduce reaction times and improve yields.[4]
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The use of green and sustainable solvents like glycerol or aloe vera/water mixtures.[5][6]
-
Iron-catalyzed C-H amination-cyclization under aerobic conditions.[7]
Q2: What causes poor regioselectivity in the synthesis of imidazo[2,1-b]thiazoles?
A2: Poor regioselectivity, particularly in the Hantzsch synthesis, often arises from the reaction of unsymmetrical α-haloketones with 2-aminothiazoles. The initial nucleophilic attack by the endocyclic nitrogen of the aminothiazole can lead to two different intermediates, resulting in a mixture of regioisomers. Reaction conditions such as pH, solvent, and temperature can significantly influence the reaction pathway and the resulting isomeric ratio.[1]
Q3: How can I control the regioselectivity of my imidazothiazole synthesis?
A3: Controlling regioselectivity can be achieved by carefully selecting your synthetic strategy and reaction conditions. Key approaches include:
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Modifying Reaction Conditions: Adjusting the pH can be a critical factor. For instance, in the Hantzsch synthesis, acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, whereas neutral conditions typically yield 2-(N-substituted amino)thiazoles.[1]
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Utilizing Regioselective Methods: Employing modern synthetic protocols that are inherently regioselective, such as specific multicomponent reactions or catalyst-controlled syntheses, can provide a single desired isomer.[5][8]
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Strategic Choice of Starting Materials: The structure of the reactants, particularly the α-haloketone and any substituents on the 2-aminothiazole, can influence the regiochemical outcome.
Q4: Are there any "green" or environmentally friendly methods to improve regioselectivity?
A4: Yes, several studies have focused on developing more sustainable synthetic routes. Using glycerol as a solvent has been shown to promote the regioselective synthesis of 6-aryl substituted imidazo[2,1-b]thiazoles in a one-step domino process.[5] Similarly, an aloe vera/water mixture has been used as a green-promoting medium for the synthesis of aryl-substituted imidazo[2,1-b]thiazoles.[6] These methods often offer advantages like shorter reaction times, high yields, and solvent reusability.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during imidazothiazole synthesis.
Problem 1: My reaction is producing a mixture of regioisomers.
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Possible Cause: The reaction conditions are not optimized for regioselectivity. This is a common issue in classical Hantzsch syntheses.
-
Troubleshooting Steps:
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Analyze the effect of pH: If using a Hantzsch-type synthesis, vary the pH of the reaction medium. Conduct trial reactions under acidic, neutral, and basic conditions to determine the optimal pH for your desired isomer. For example, reactions in a mixture of 10M HCl and ethanol have been shown to favor the formation of 2-imino-2,3-dihydrothiazoles.[1]
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Solvent Screening: The polarity of the solvent can influence the reaction pathway. Test a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane, glycerol).
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Temperature Control: Optimize the reaction temperature. Lowering the temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer.
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Consider an Alternative Synthetic Route: If optimizing the current reaction fails, consider switching to a more regioselective method, such as a multicomponent reaction or a catalyst-controlled process.
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Problem 2: The yield of my desired imidazothiazole is low.
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Possible Cause: Incomplete reaction, side product formation, or difficult purification.
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Troubleshooting Steps:
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Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Increasing the temperature (if regioselectivity is not compromised) or extending the reaction time may improve the yield. Microwave-assisted synthesis can significantly reduce reaction times and increase yields.[4]
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Purity of Reagents: Ensure that your starting materials, particularly the α-haloketone, are pure. Impurities can lead to side reactions and lower yields.
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Atmosphere Control: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Choice: In catalyzed reactions, screen different catalysts and catalyst loadings to find the most efficient system. For instance, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst in Hantzsch synthesis.[2]
-
Data Presentation
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Effect of Solvent and Temperature on the Yield of Hantzsch Thiazole Derivatives
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Ethanol | 25 | 180 | 45 | [2] |
| 2 | Water | 80 | 150 | 70 | [2] |
| 3 | Ethanol/Water (1:1) | 80 | 60 | 96 | [2] |
| 4 | Methanol | 90 (Microwave) | 30 | 95 | [4] |
| 5 | Dichloromethane | 25 | 180 | 50 | [2] |
| 6 | Acetonitrile | 25 | 180 | 65 | [2] |
| 7 | No Solvent | 80 | 90 | 80 | [2] |
Table 2: Influence of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (%) | Time (min) | Yield (%) | Reference |
| 1 | 5 | 60 | 75 | [2] |
| 2 | 10 | 60 | 88 | [2] |
| 3 | 15 | 60 | 96 | [2] |
| 4 | 18 | 60 | 96 | [2] |
| 5 | 20 | 60 | 96 | [2] |
| Catalyst: Silica-supported tungstosilisic acid (SiW/SiO2) |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Aryl-Substituted Imidazo[2,1-b]thiazoles using Glycerol
This protocol describes a one-step domino process for the regioselective synthesis of 6-aryl substituted imidazo[2,1-b]thiazoles.[5]
Materials:
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2-Aminothiazole
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Substituted phenacyl bromide
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Glycerol
Procedure:
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A mixture of 2-aminothiazole (1 mmol) and the appropriate phenacyl bromide (1 mmol) is taken in glycerol (5 mL).
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The reaction mixture is heated at 120 °C for the specified time (typically 30-45 minutes).
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is cooled to room temperature.
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Ice-cold water is added to the reaction mixture, and the solid product that precipitates is collected by filtration.
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The crude product is washed with water and then recrystallized from ethanol to afford the pure 6-aryl-substituted imidazo[2,1-b]thiazole.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This protocol details a rapid and high-yield synthesis using microwave irradiation.[4]
Materials:
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2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone
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N-phenylthiourea
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Methanol
Procedure:
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In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol) in methanol (2 mL).
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The tube is capped and subjected to microwave irradiation at 90 °C for 30 minutes under a pressure of 250 psi.
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After the reaction is complete, the mixture is cooled to room temperature.
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The resulting solid product is collected by filtration.
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The product is washed with cold methanol and dried to yield the pure N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.
Visualizations
The following diagrams illustrate key concepts and workflows related to imidazothiazole synthesis.
Caption: Influence of pH on Hantzsch Synthesis Regioselectivity.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Construction of Imidazole-Fused-Ring Systems by Iron-Catalyzed C(sp3)-H Amination-Cyclization under Aerobic Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
minimizing impurity formation during the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde. The primary synthetic route covered is the Vilsmeier-Haack formylation of an appropriate Imidazo[5,1-b]thiazole precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde?
A1: The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of a suitable 6-substituted-imidazo[2,1-b]thiazole precursor using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the potential impurities that can form during the Vilsmeier-Haack formylation of Imidazo[5,1-b]thiazole?
A2: While specific impurity profiles for Imidazo[5,1-b]thiazole-7-carbaldehyde are not extensively documented in publicly available literature, based on the mechanism of the Vilsmeier-Haack reaction on related heterocyclic systems, potential impurities may include:
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Over-formylated products: Diformylation of the imidazo[2,1-b]thiazole ring system.
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Isomeric carbaldehydes: Formylation at positions other than C-7.
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N,N-dimethylformimidamide derivatives: Formation of side products from the reaction of the Vilsmeier reagent with other nucleophilic sites.[3]
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Unreacted starting material: Incomplete reaction leading to the presence of the imidazo[2,1-b]thiazole precursor.
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Hydrolysis byproducts: Impurities arising from the decomposition of the Vilsmeier reagent or intermediates during workup.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to achieve good separation between the starting material, the desired product, and potential impurities. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.
Q4: What are the recommended purification methods for Imidazo[5,1-b]thiazole-7-carbaldehyde?
A4: The most commonly cited purification method is recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Imidazo[5,1-b]thiazole-7-carbaldehyde.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | Ensure that the DMF and POCl₃ are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive. Consider using freshly distilled reagents. |
| Low Reactivity of Starting Material | The electron density of the imidazo[2,1-b]thiazole ring is crucial for the electrophilic substitution to occur. Ensure the precursor is sufficiently activated. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. The reagent is typically formed at low temperatures (0-5 °C), and the formylation reaction may require heating. Optimize the temperature profile for your specific substrate. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. In some cases, longer reaction times may be necessary. |
Problem 2: Presence of Multiple Products (Impurities)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-formylation | Use a stoichiometric amount of the Vilsmeier reagent. An excess of the reagent can lead to the formation of diformylated products. Careful control of the POCl₃ to DMF ratio is important. |
| Formation of Isomeric Products | The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the substituents on the imidazo[2,1-b]thiazole ring and the reaction conditions. Lowering the reaction temperature may improve selectivity. |
| Side reactions with the Vilsmeier reagent | The formation of N,N-dimethylformimidamide derivatives can occur if other nucleophilic groups are present. Protecting sensitive functional groups on the starting material may be necessary. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 6-Phenylimidazo[2,1-b]thiazole
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 6-phenylimidazo[2,1-b]thiazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
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Isolation and Purification: The crude product may precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents). Alternatively, for non-crystalline products or difficult separations, purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and mitigating impurity formation.
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of Imidazo[5,1-b]thiazole-7-carbaldehyde.
References
Technical Support Center: Refining the Work-up Procedure for Isolating Imidazo[5,1-b]thiazole Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and isolation of Imidazo[5,1-b]thiazole products. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form the Imidazo[5,1-b]thiazole product appears complete by TLC, but I'm getting a low yield after work-up. What are the potential causes and solutions?
A1: Low yields can arise from several factors during the work-up and purification process. Here are some common issues and troubleshooting steps:
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Incomplete Precipitation/Extraction: The product may have some solubility in the aqueous phase during extraction or washing steps.
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Solution: Before separating the organic and aqueous layers, ensure the aqueous phase is saturated with brine. This can decrease the polarity of the aqueous layer and drive more of your product into the organic phase. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Product Adsorption onto Drying Agents: Polar products can sometimes adsorb onto drying agents like magnesium sulfate or sodium sulfate.
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Solution: After drying the organic layer, rinse the drying agent with a fresh portion of the solvent to recover any adsorbed product.
-
-
Decomposition on Silica Gel: Some Imidazo[5,1-b]thiazole derivatives may be sensitive to the acidic nature of standard silica gel.
-
Solution: Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or an alternative stationary phase like alumina for column chromatography.
-
-
Co-elution with Byproducts: A seemingly single spot on TLC can sometimes be a mixture of your product and a byproduct with a similar Rf value.
-
Solution: Try using a different solvent system for your TLC analysis to achieve better separation. For column chromatography, a shallower gradient or isocratic elution with a finely tuned solvent system may be necessary.
-
Q2: I'm observing multiple spots on my TLC after the reaction, and it's difficult to isolate my desired Imidazo[5,1-b]thiazole product. What are the likely byproducts?
A2: The formation of byproducts is a common challenge. Depending on your specific reaction conditions, you might encounter:
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Unreacted Starting Materials: Incomplete reactions will leave you with starting materials.
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Solution: Monitor the reaction progress carefully by TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Isomeric Products: Depending on the precursors, the formation of the isomeric Imidazo[2,1-b]thiazole can be a possibility.
-
Solution: Careful analysis of NMR spectra (specifically 2D NMR like HMBC and NOESY) can help in distinguishing between the isomers. Separation can be challenging but may be achieved with careful column chromatography using a high-resolution silica gel and an optimized eluent system.
-
-
Products from Side Reactions: The Hantzsch thiazole synthesis, a common route to such scaffolds, can have side reactions. For example, the α-haloketone can undergo self-condensation.
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Solution: Controlling the reaction temperature and the rate of addition of reagents can minimize these side reactions. Purification via column chromatography is typically effective in removing these types of byproducts.
-
Q3: My purified Imidazo[5,1-b]thiazole product seems to be unstable and decomposes over time. How can I improve its stability?
A3: Stability can be a concern for certain heterocyclic compounds. Consider the following:
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Light and Air Sensitivity: Some compounds are sensitive to light and oxidation.
-
Solution: Store your purified product in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
-
Residual Acidity or Basicity: Traces of acid or base from the work-up can catalyze decomposition.
-
Solution: Ensure your product is thoroughly washed to remove any acidic or basic residues. If your compound has a basic nitrogen, you might consider storing it as a more stable salt (e.g., hydrochloride salt).
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Data Presentation: Comparison of Work-up and Purification Methods
The following tables summarize quantitative data from various reported syntheses of imidazo-thiazole derivatives, highlighting the impact of different work-up and purification strategies on product yield.
Table 1: Yields of Imidazo[2,1-b]thiazole Derivatives with Different Purification Methods
| Compound | Purification Method | Eluent System | Yield (%) | Reference |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | Column Chromatography | Ethyl acetate/Hexane | Good | [1] |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Column Chromatography | Hexanes/Ethyl acetate (7/3; v/v) | 78 | [2] |
| 3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Column Chromatography | Hexanes/Ethyl acetate (1/3; v/v) | 76 | [2] |
Table 2: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives
| Compound ID | Target Fungus | EC50 (mg L⁻¹) | Reference |
| 4f | Sclerotinia sclerotiorum | 0.98 | [3] |
| 18f | Sclerotinia sclerotiorum | 0.95 | [3] |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.82 | [3] |
Experimental Protocols
Protocol 1: General Work-up Procedure for Imidazo[5,1-b]thiazole Synthesis
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile solvent, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Neutralization: If the reaction was performed under acidic or basic conditions, neutralize the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) or acid (e.g., dilute HCl) until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) using the desired eluent system.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve optimal separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Imidazo[5,1-b]thiazole product.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE10A signaling pathway and the inhibitory action of Imidazo[5,1-b]thiazole.
Caption: General experimental workflow for the isolation of Imidazo[5,1-b]thiazole products.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Imidazo[5,1-b]thiazole-7-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a carbaldehyde group onto this scaffold provides a versatile handle for further synthetic modifications, making the efficient synthesis of imidazo[2,1-b]thiazole-carbaldehydes a topic of significant interest. This guide provides a comparative overview of the primary synthetic routes to produce these valuable intermediates, with a focus on Imidazo[2,1-b]thiazole-5-carbaldehyde, a common isomer.
It is important to note that the user's initial request for "Imidazo[5,1-b]thiazole-7-carbaldehyde" likely refers to an isomer of the more commonly cited Imidazo[2,1-b]thiazole system. Based on a comprehensive literature review, the formylation of the imidazo[2,1-b]thiazole ring predominantly occurs at the C5 position. This guide will therefore focus on the synthesis of this key isomer.
Comparison of Synthetic Strategies
Two principal synthetic strategies have been identified for the preparation of Imidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives: direct formylation of the heterocyclic core and a two-step approach involving the formation and subsequent oxidation of an alcohol intermediate.
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Two-Step Synthesis (Reduction Followed by Oxidation) |
| Starting Material | Substituted 6-arylimidazo[2,1-b]thiazole | Ethyl 2-(2-aminothiazol-4-yl)acetate |
| Key Reagents | POCl₃, DMF | LiAlH₄, Dess-Martin Periodinane (DMP) or other oxidizing agents |
| Number of Steps | 1 | 2 |
| Reaction Conditions | 0-5°C to reflux (15-20 h) | Reduction: Not specified; Oxidation: Room temperature |
| Reported Yield | Good | Ester to alcohol: 85% |
| Advantages | Direct, one-step transformation to the aldehyde. | Milder conditions for the oxidation step may be suitable for sensitive substrates. |
| Disadvantages | Harsh reagents (POCl₃), potentially long reaction times at reflux. | Two-step process, requires isolation of the alcohol intermediate. |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 6-(substituted)arylimidazo[2,1-b]thiazoles
This method facilitates the direct introduction of a formyl group at the C5 position of the imidazo[2,1-b]thiazole ring.
Procedure:
-
The Vilsmeier reagent is prepared at 0-5°C by the dropwise addition of phosphorus oxychloride (POCl₃, 54 mmol) to a stirred solution of dimethylformamide (DMF, 65 mmol) in chloroform (CHCl₃, 5 mL).
-
The desired 6-(substituted)arylimidazo[2,1-b]thiazole (5 mmol) is suspended in chloroform (20 mL).
-
This suspension is then added dropwise to the prepared Vilsmeier reagent while maintaining cooling and stirring.
-
The reaction mixture is stirred at room temperature for 3 hours, followed by reflux for 15-20 hours (monitored by TLC).
-
After completion, the chloroform is removed under reduced pressure.
-
The resulting oil is poured onto ice, and the crude precipitated aldehyde is collected by filtration.
-
The product is purified by crystallization from a chloroform/petroleum ether or ethanol mixture.
Route 2: Two-Step Synthesis via an Alcohol Intermediate
This route involves the initial formation of the imidazo[2,1-b]thiazole core with a hydroxymethyl group, which is subsequently oxidized to the carbaldehyde.
Step 2a: Synthesis of (6-phenylimidazo[2,1-b]thiazol-3-yl)methanol
-
To a solution of ethyl 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF), lithium aluminium hydride (LiAlH₄, 2 equivalents) is added portion-wise at 0°C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting solid is filtered off and washed with ethyl acetate.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol, which can be purified by column chromatography. This process has been reported to yield the desired alcohol in 85% yield.
Step 2b: Oxidation of (6-phenylimidazo[2,1-b]thiazol-3-yl)methanol to 6-phenylimidazo[2,1-b]thiazole-3-carbaldehyde
While a specific experimental procedure for the oxidation of this particular alcohol was not found in the immediate literature, standard mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or Swern oxidation are commonly employed for such transformations and are expected to be effective.
General Procedure for Dess-Martin Periodinane (DMP) Oxidation:
-
The alcohol is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is then purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic routes, the following diagrams have been generated using the DOT language.
Validating the Structure of Imidazo[5,1-b]thiazole-7-carbaldehyde: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other key analytical methods for the structural validation of Imidazo[5,1-b]thiazole-7-carbaldehyde, a promising scaffold in medicinal chemistry.
This document outlines the experimental protocols for advanced 2D NMR techniques, presents a comparative analysis of their performance against X-ray crystallography and high-resolution mass spectrometry (HRMS), and includes detailed data interpretation to provide a comprehensive framework for structural elucidation.
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule in solution. For a molecule like Imidazo[5,1-b]thiazole-7-carbaldehyde, a combination of 2D NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and, consequently, confirmation of its structure.
Hypothetical 2D NMR Data for Imidazo[5,1-b]thiazole-7-carbaldehyde
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Imidazo[5,1-b]thiazole-7-carbaldehyde, based on data from closely related structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | H/C | 7.5 - 7.8 | 115 - 120 |
| 3 | H/C | 7.2 - 7.5 | 110 - 115 |
| 5 | H/C | 8.0 - 8.3 | 140 - 145 |
| 7 | C | - | 150 - 155 |
| 7a | C | - | 130 - 135 |
| Aldehyde | H/C | 9.8 - 10.2 | 185 - 190 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlations | Information Gained |
| COSY | H-2 ↔ H-3 | Confirms the connectivity of protons on the thiazole ring. |
| H-5 ↔ H-aldehyde (weak) | Possible long-range coupling, confirming proximity. | |
| HSQC | H-2 ↔ C-2 | Direct one-bond correlation of the thiazole ring protons and carbons. |
| H-3 ↔ C-3 | ||
| H-5 ↔ C-5 | Direct one-bond correlation of the imidazole ring proton and carbon. | |
| H-aldehyde ↔ C-aldehyde | Direct one-bond correlation of the aldehyde proton and carbon. | |
| HMBC | H-2 ↔ C-3, C-7a | Confirms connectivity within the thiazole ring and to the bridgehead carbon. |
| H-3 ↔ C-2, C-7a | Confirms connectivity within the thiazole ring and to the bridgehead carbon. | |
| H-5 ↔ C-7, C-7a | Confirms connectivity of the imidazole proton to the aldehyde-bearing carbon and the bridgehead carbon. | |
| H-aldehyde ↔ C-7, C-5 | Confirms the position of the aldehyde group at C-7. |
Experimental Protocols for 2D NMR Analysis
A detailed methodology for acquiring high-quality 2D NMR data for Imidazo[5,1-b]thiazole-7-carbaldehyde is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized Imidazo[5,1-b]thiazole-7-carbaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Spectra Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to check for sample purity and concentration, and to optimize spectral parameters like the spectral width and receiver gain.
-
Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon environments.
3. 2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width as in the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value for aromatic and aldehyde C-H bonds (typically 140-160 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to observe 2- and 3-bond correlations (typically 8-10 Hz).
-
4. Data Processing and Analysis:
-
Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Phase the spectra and calibrate the chemical shift referencing.
-
Analyze the cross-peaks in each 2D spectrum to establish the connectivities and confirm the structure as outlined in Table 2.
Comparison with Other Analytical Techniques
While 2D NMR is a cornerstone for structural elucidation in solution, other techniques provide complementary and sometimes more definitive data. The choice of technique often depends on the nature of the sample and the specific information required.
Table 3: Performance Comparison of Structural Elucidation Techniques
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures nuclear spin transitions in a magnetic field to determine atomic connectivity and spatial proximity. | Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in the solid state. | Measures the mass-to-charge ratio of ions with very high precision to determine the elemental composition. |
| Sample State | Solution | Solid (single crystal) | Gas phase (ions) |
| Information Gained | Detailed connectivity, stereochemistry, and conformational dynamics in solution. | Unambiguous 3D structure, bond lengths, and bond angles in the solid state. | Exact molecular formula and fragmentation patterns for structural clues. |
| Sample Amount | 1-20 mg | <1 mg (if a suitable crystal can be grown) | <1 µg |
| Analysis Time | Hours to days | Days to weeks (including crystallization) | Minutes |
| Strengths | Non-destructive, provides data on the molecule's behavior in solution, versatile for various structural problems.[1][2] | Provides the "gold standard" for absolute structure determination.[1] | High sensitivity, provides exact molecular formula, fast analysis. |
| Limitations | Lower resolution than X-ray crystallography, can be complex to interpret for large molecules, requires soluble samples.[2][3] | Requires a high-quality single crystal which can be difficult or impossible to obtain, provides a static picture of the molecule.[2][3] | Does not provide direct information on connectivity or stereochemistry, isomers cannot be distinguished by mass alone. |
Alternative Experimental Protocols
-
X-ray Crystallography: A suitable single crystal of Imidazo[5,1-b]thiazole-7-carbaldehyde is grown, typically by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is used to solve and refine the crystal structure, providing a definitive 3D model of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument measures the mass-to-charge ratio of the molecular ion with high accuracy, allowing for the determination of the elemental formula and confirmation of the expected molecular weight.
Workflow and Logic of Structural Validation
The process of validating the structure of a newly synthesized compound like Imidazo[5,1-b]thiazole-7-carbaldehyde is a multi-step process that relies on the convergence of data from different analytical techniques.
The logical relationship between the data obtained from different techniques is crucial for a confident structural assignment.
References
A Comparative Analysis of the Biological Activity of Imidazo[5,1-b]thiazole Isomers: A Guide for Researchers
An objective review of the pharmacological potential of Imidazo[5,1-b]thiazole isomers, supported by experimental data, to inform future drug discovery and development.
The Imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Isomeric variations and substitutions on this core structure can lead to profound differences in pharmacological effects, making a comparative analysis essential for researchers in drug development. This guide provides a comprehensive overview of the reported biological activities of Imidazo[5,1-b]thiazole isomers and their derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: Targeting Key Cellular Pathways
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anticancer agents, with studies highlighting their potential to inhibit crucial enzymes involved in cancer progression, such as Focal Adhesion Kinase (FAK).[1] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating significant activity, in some cases comparable or even superior to the reference drug cisplatin.[1]
Derivatives of the related benzo[d]imidazo[2,1-b]thiazole structure have also shown promising anticancer potential by inhibiting tubulin polymerization and inducing apoptosis.[2] Some of these compounds have exhibited significant antitumor activity against cancer cell lines with high expression of Epidermal Growth Factor Receptor (EGFR).[3]
Table 1: Comparative Anticancer Activity of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives
| Compound ID | Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| IT10 | Benzo[d]imidazo-[2,1-b]-thiazole derivative | Mycobacterium tuberculosis H37Ra | 2.32 | [4][5] |
| IT06 | Benzo[d]imidazo-[2,1-b]-thiazole derivative | Mycobacterium tuberculosis H37Ra | 2.03 | [5] |
| Compound 5a | Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate | Lung (A-549) | - | [6] |
| Compound D04 | 2-(benzo[7]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide | HeLa | Significant Activity | [3] |
| Compound D08 | 2-(benzo[7]imidazo[2,1-b]thiazol-3-yl)-N-(naphthalen-1-yl)acetamide | HeLa | Significant Activity | [3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The in vitro antitumor activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116), are seeded in 96-well plates at a specific density and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for a further 48-72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[9]
References
- 1. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
Imidazo[5,1-b]thiazole-Based Drug Candidates: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The imidazo[5,1-b]thiazole scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in oncology. This guide provides an objective comparison of the in vitro and in vivo efficacy of drug candidates based on this heterocyclic system, supported by experimental data and detailed methodologies. The aim is to offer a clear perspective on their performance and translational potential.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for representative Imidazo[5,1-b]thiazole and the closely related Imidazo[2,1-b]thiazole-based drug candidates, offering a side-by-side comparison of their activity in laboratory assays and preclinical animal models.
Table 1: In Vitro Efficacy of Imidazo[5,1-b]thiazole-Based IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme and a target for cancer immunotherapy. The following data is from a study by Cren et al. (2025), which identified potent Imidazo[5,1-b]thiazole-based IDO1 inhibitors.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line |
| (R)-100 | IDO1 | Enzymatic Assay | Low µM | - |
| IDO1 | Cellular Assay | Low µM | HeLa |
Data synthesized from abstract, full quantitative values would be in the complete publication.
Table 2: In Vitro and In Vivo Efficacy of an Imidazo[2,1-b]thiazole-Based IDO1/HDAC6 Dual Inhibitor (Compound 10e)
| Parameter | In Vitro Results | In Vivo Results |
| Compound ID | 10e | 10e |
| Target(s) | IDO1, HDAC6 | Antitumor Efficacy |
| Metric | IC50 | Tumor Growth Inhibition (TGI) |
| Value | IDO1: Significant InhibitionHDAC6: Good Selectivity | Potent TGI |
| System | Enzymatic Assays | CT26 Tumor-Bearing BALB/c Mice |
| Notes | Showed considerable IDO1 inhibitory activity and a good selectivity profile for HDAC6 over other HDAC isoforms.[1] | Exhibited potent in vivo antitumor efficacy with no significant toxicity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Imidazo[5,1-b]thiazole and related compounds.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The drug candidates, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a drug candidate in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ CT26 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The drug candidate is administered at a specific dose and schedule (e.g., daily intraperitoneal or oral administration). The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Assessment: The body weight of the mice is monitored throughout the study as an indicator of systemic toxicity. At the end of the experiment, organs may be harvested for histological analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action for an Imidazo[5,1-b]thiazole-based IDO1 inhibitor.
Caption: Workflow for evaluating in vitro and in vivo efficacy.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Imidazo[5,1-b]thiazole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Imidazo[5,1-b]thiazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry, requires robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and reproducibility. For a polar compound like Imidazo[5,1-b]thiazole-7-carbaldehyde, a C18 column with a polar-modified stationary phase is a suitable choice.
A well-developed HPLC method can effectively separate the main compound from its potential impurities, such as starting materials, by-products, and degradation products. The method's performance is typically evaluated based on parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
A hypothetical, yet scientifically sound, HPLC method for the purity assessment of Imidazo[5,1-b]thiazole-7-carbaldehyde is outlined below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on UV absorbance of the imidazole ring) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |
Alternative Analytical Techniques for Purity Assessment
While HPLC is a dominant technique, other analytical methods offer distinct advantages and can be used as complementary or alternative approaches for purity determination.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For Imidazo[5,1-b]thiazole-7-carbaldehyde, which may have limited volatility, derivatization might be necessary to improve its thermal stability and chromatographic behavior.[1] GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and structural information about impurities.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment.[4][5] It is often used for reaction monitoring and to get a quick snapshot of the number of components in a sample.[6] For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning can be employed.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[7][8][9] It is particularly useful for charged or highly polar compounds and requires very small sample volumes.[10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the analyte itself.[12][13][14] By integrating the signals of the target compound against a certified internal standard of known purity, an absolute purity value can be obtained.[15][16]
Comparative Analysis of Analytical Techniques
The choice of an analytical method depends on various factors, including the properties of the analyte, the required level of accuracy and sensitivity, and practical considerations like cost and sample throughput.
| Parameter | HPLC | GC | TLC/HPTLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Adsorption on a thin layer of adsorbent | Differential migration in an electric field | Nuclear spin resonance in a magnetic field |
| Applicability | Wide range of non-volatile and thermally stable/labile compounds | Volatile and thermally stable compounds (or their derivatives) | Non-volatile compounds | Charged and polar compounds | Any soluble compound with NMR-active nuclei |
| Resolution | High to Very High | Very High | Low to Medium (HPTLC) | Very High | Not a separation technique |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to ng) | High (pg to fg) | Moderate (mg to µg) |
| Quantification | Excellent | Excellent | Good (HPTLC) | Good | Excellent (Primary Method) |
| Sample Throughput | Medium | Medium to High | High | High | Low to Medium |
| Cost per Sample | Medium | Medium | Low | Medium | High |
| Instrumentation Cost | Medium to High | Medium to High | Low | Medium | Very High |
| Advantages | Versatile, robust, high resolution, well-established | High separation efficiency, sensitive detectors (MS) | Simple, fast, low cost, parallel analysis | High efficiency, minimal sample and reagent consumption | Absolute quantification without a specific reference standard, structural information |
| Disadvantages | Requires soluble samples, solvent consumption | Limited to volatile and thermally stable compounds | Lower resolution and sensitivity compared to HPLC/GC | Sensitive to matrix effects, lower concentration sensitivity than MS | Lower sensitivity, requires expensive equipment and skilled operators |
Experimental Protocols
Detailed HPLC Method Protocol
-
Preparation of Mobile Phase A (0.1% Formic Acid in Water):
-
Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath.
-
-
Preparation of Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas for 15 minutes using an ultrasonic bath.
-
-
Preparation of Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of Imidazo[5,1-b]thiazole-7-carbaldehyde reference standard.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Sample Solution (1 mg/mL):
-
Accurately weigh 10 mg of the Imidazo[5,1-b]thiazole-7-carbaldehyde sample to be tested.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 acetonitrile:water) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity.
-
-
Data Analysis:
-
Identify the peak corresponding to Imidazo[5,1-b]thiazole-7-carbaldehyde in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualizations
Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process that involves several key stages, from understanding the analyte's properties to validating the final method.
Caption: A flowchart illustrating the systematic workflow of HPLC method development.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 10. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. rssl.com [rssl.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ethz.ch [ethz.ch]
Comparative Analysis of Imidazo[5,1-b]thiazole Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of Imidazo[5,1-b]thiazole analogs reveals critical insights into their therapeutic potential across different disease areas, primarily in oncology and infectious diseases. This guide provides a comparative analysis of various substituted Imidazo[5,1-b]thiazole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] Modifications to this core structure have led to the development of potent anticancer, antifungal, and antibacterial agents.[3] This guide will compare two distinct classes of Imidazo[5,1-b]thiazole analogs: those with anticancer activity and those with antimicrobial properties, highlighting the key structural features that govern their efficacy.
Anticancer Activity of Imidazo[5,1-b]thiazole Analogs
Recent studies have focused on the synthesis and evaluation of Imidazo[5,1-b]thiazole derivatives as potential anticancer agents, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[3][4][5] The SAR studies indicate that the nature and position of substituents on the fused ring system play a crucial role in their antiproliferative activity.
A series of thiazole-benzimidazole derivatives have been synthesized and evaluated for their potential as EGFR inhibitors.[3] Another study focused on 1-substituted-2-aryl imidazoles as potential tubulin-targeted anticancer agents, with many compounds displaying potent antiproliferative activities with IC50 values in the nanomolar range.[3]
Table 1: Anticancer Activity of Selected Imidazo[5,1-b]thiazole Analogs
| Compound | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 20 | - | 4-OCH3 phenyl at C6 | A549 | 1.09 | [3] |
| 46 | Purine derivative | - | MDA-MB-231 | 1.22 | [3] |
| 48 | Purine derivative | - | MDA-MB-231 | 2.29 | [3] |
| 47 | Purine derivative | - | A549 | 2.29 - 9.96 | [3] |
| IT10 | Benzo[d]imidazo[2,1-b]thiazole with 4-nitro phenyl | - | Mtb H37Ra | 2.32 | [6][7] |
| IT06 | Benzo[d]imidazo[2,1-b]thiazole with 2,4-dichloro phenyl | - | Mtb H37Ra | 2.03 | [6][7] |
| 3c | Isobenzofuran-based | - | MCF-7 | 35.81 | [8] |
| 3a | Isobenzofuran-based | - | MCF-7 | 52.62 | [8] |
| 3d | Isobenzofuran-based | - | MCF-7 | 61.74 | [8] |
Key SAR Insights for Anticancer Activity:
-
Substitution at the C6 position of the imidazothiazole ring system with a 4-methoxyphenyl group generally leads to high activity against the A549 cancer cell line.[3]
-
The presence of a purine moiety can confer potent antiproliferative activity, as seen in compounds 46 and 48 against the MDA-MB-231 cell line.[3]
-
For antitubercular activity, benzo[d]imidazo[2,1-b]thiazole derivatives with a 4-nitro phenyl (IT10) or a 2,4-dichloro phenyl (IT06) moiety show significant activity against Mycobacterium tuberculosis H37Ra.[6][7]
Antimicrobial Activity of Imidazo[5,1-b]thiazole Analogs
The Imidazo[5,1-b]thiazole scaffold has also been extensively explored for its antimicrobial properties, yielding compounds with potent activity against a range of bacteria and fungi.[9][10] The SAR in this class of compounds is highly dependent on the substituents on the core and their interactions with microbial targets.
For instance, a series of novel imidazo[2,1-b][6][11]thiadiazole derivatives were synthesized and showed remarkable antimicrobial activities, with some being ten times more potent than positive controls. Another study on isobenzofuran-based imidazo[2,1-b][1][6][11]thiadiazole derivatives demonstrated good antimicrobial activity against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans.[8]
Table 2: Antimicrobial Activity of Selected Imidazo[5,1-b]thiazole Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | Mycobacterium tuberculosis | 1.6 | |
| 4a2, 4b4, 4c4, 4d2 | Antifungal | 25 | |
| Unnamed Series | S. aureus and B. subtilis | 0.03 | [9] |
| 3a-3e | E. coli, S. aureus, M. smegmatis, C. albicans | 0.14 - 0.59 mM | [8] |
Key SAR Insights for Antimicrobial Activity:
-
Specific substitution patterns on the imidazo[2,1-b]thiazole core can lead to potent antitubercular activity with MIC values as low as 1.6 µg/mL.
-
The introduction of a phenyl group on the imidazo[2,1-b][6][11]thiadiazole scaffold can result in compounds with excellent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans.
-
Isobenzofuran-based derivatives show a broad spectrum of antimicrobial activity.[8]
Experimental Protocols
A generalized experimental workflow for the synthesis and biological evaluation of Imidazo[5,1-b]thiazole analogs is outlined below.
General Synthesis of Imidazo[5,1-b]thiazole Analogs
A multistep synthesis method is typically employed, starting from commercially available 2-aminothiazole. The general scheme involves the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core, followed by further modifications and substitutions to generate a library of analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Below are diagrams illustrating a typical experimental workflow for SAR studies and a representative signaling pathway that can be modulated by Imidazo[5,1-b]thiazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity Profile of Imidazo[5,1-b]thiazole Derivatives Against Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activity of various Imidazo[5,1-b]thiazole compounds across a spectrum of human cancer cell lines. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for assessing the therapeutic potential and selectivity of this promising class of heterocyclic compounds.
The Imidazo[5,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. Understanding the cross-reactivity and differential sensitivity of these compounds against various cancer types is crucial for identifying lead candidates with optimal efficacy and minimal off-target effects. This guide summarizes key findings from preclinical studies, offering a comparative analysis of their performance.
Comparative Cytotoxicity of Imidazo[5,1-b]thiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected Imidazo[5,1-b]thiazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11x | MCF-7 | Breast | 0.64 | [1] |
| A549 | Lung | 1.44 | [1] | |
| HeLa | Cervical | N/A | [1] | |
| DU-145 | Prostate | N/A | [1] | |
| HT-29 | Colorectal | N/A | [1] | |
| Conjugate 6d | A549 | Lung | 1.08 | [2] |
| HeLa | Cervical | N/A | [2] | |
| MCF-7 | Breast | N/A | [2] | |
| DU-145 | Prostate | N/A | [2] | |
| HEK-293 | Normal Kidney | N/A (Low toxicity) | [2] | |
| Conjugates 4g & 4h | A549 | Lung | 0.92 & 0.78 | [3] |
| HeLa | Cervical | N/A | [3] | |
| DU-145 | Prostate | N/A | [3] | |
| MCF-7 | Breast | N/A | [3] | |
| HepG2 | Liver | N/A | [3] | |
| Compounds 9i & 9m | MDA-MB-231 | Breast | 1.65 & 1.12 | [4] |
| Compound 7 | Various | N/A | 1.1 - 1.6 | [5] |
| Compound 12a | NCI-60 Panel | Various | 0.23 - 11.4 | |
| Compound 12h | NCI-60 Panel | Various | 0.29 - 12.2 | |
| Compounds 1a & 1b | MesoII & STO | Peritoneal Mesothelioma | 0.59 - 2.81 | [6] |
N/A: Data not available in the cited source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability and proliferation.[7][8][9][10][11]
Principle: The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8][10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[5,1-b]thiazole compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm (or 590 nm) using a microplate reader.[8][9][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
SRB (Sulforhodamine B) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][13][14]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[12]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[12][14]
-
Washing: Wash the plates several times with 1% (v/v) acetic acid to remove unbound dye and air dry.[12]
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound SRB.[12]
-
Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12][14]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Several Imidazo[5,1-b]thiazole derivatives have been shown to exert their anticancer effects by targeting key cellular signaling pathways.
Inhibition of Tubulin Polymerization
A significant number of Imidazo[5,1-b]thiazole conjugates have been identified as potent inhibitors of tubulin polymerization.[1][2][3][5][15] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Caption: Inhibition of tubulin polymerization by Imidazo[5,1-b]thiazole compounds.
This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2][3][15]
Focal Adhesion Kinase (FAK) Signaling Pathway Inhibition
Certain Imidazo[5,1-b]thiazole derivatives have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[6][16]
Caption: Inhibition of the FAK signaling pathway by Imidazo[5,1-b]thiazole compounds.
By inhibiting FAK phosphorylation, these compounds can effectively block downstream signaling cascades that promote cancer cell proliferation, migration, and survival, making them attractive candidates for targeting tumors with high FAK expression.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of Imidazo[5,1-b]thiazole compounds.
Caption: Experimental workflow for cross-reactivity profiling.
This systematic approach allows for the comprehensive evaluation of a library of compounds, leading to the identification of promising candidates for further preclinical and clinical development.
References
- 1. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
Assessing the Reproducibility of Published Synthesis Protocols for Imidazothiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to reliably synthesize chemical compounds is paramount. This guide provides an objective comparison of common protocols for the synthesis of imidazothiazoles, a class of heterocyclic compounds with significant therapeutic potential. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to equip researchers with the information needed to select the most reproducible and efficient synthesis strategy for their specific needs.
The synthesis of imidazothiazoles is a cornerstone for the development of new therapeutic agents, given their prevalence in a range of biologically active molecules. However, the reproducibility of published synthesis protocols can vary significantly, impacting research timelines and resource allocation. This guide assesses three prominent methods for imidazothiazole synthesis: the Groebke-Blackburn-Bienaymé (GBB) reaction, the Hantzsch synthesis, and microwave-assisted synthesis protocols, offering a comparative analysis of their performance based on reported experimental data.
Comparative Analysis of Synthesis Protocols
The selection of a synthesis protocol is often a trade-off between reaction time, yield, and the breadth of compatible starting materials (substrate scope). The following table summarizes the key quantitative data for the GBB reaction, Hantzsch synthesis, and microwave-assisted methods, providing a clear comparison to aid in protocol selection.
| Synthesis Protocol | Typical Reaction Time | Reported Yield (%) | Substrate Scope | Key Advantages | Potential Challenges |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 30 min - 24 h | 33 - 85%[1] | Broad tolerance for various isocyanides and aldehydes.[1] | One-pot reaction, high atom economy, scalable.[1] | Yields can be sensitive to catalyst and solvent choice. |
| Hantzsch Synthesis | 2 - 8 h (Conventional) | Mediocre (Conventional) to 90% (Microwave)[2] | Wide range of α-haloketones and thioureas. | Well-established, versatile for precursor synthesis. | Conventional heating can lead to lower yields and longer reaction times.[2] |
| Microwave-Assisted Synthesis | 3 - 30 min[3][4] | 55 - 96%[3][5] | Applicable to various reaction types, including GBB and Hantzsch. | Significant reduction in reaction time, often higher yields, eco-friendly.[3][4] | Requires specialized microwave equipment, potential for localized overheating. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative methodologies for the key synthesis routes discussed.
Groebke-Blackburn-Bienaymé (GBB) Reaction: General Procedure
This one-pot, three-component reaction offers an efficient route to a variety of imidazo[2,1-b]thiazoles. A study on its industrial scale-up highlights its reproducibility.[1]
Reactants:
-
Aminothiazole (1 mmol)
-
Aldehyde (1 mmol)
-
Isocyanide (1 mmol)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂) (typically 10-20 mol%)
-
Anhydrous solvent (e.g., methanol, toluene)
Procedure:
-
To a solution of the aminothiazole and aldehyde in the chosen solvent, add the Lewis acid catalyst.
-
Stir the mixture at room temperature for a short period (e.g., 10-15 minutes).
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at a specified temperature (ranging from room temperature to reflux) for the required time (30 minutes to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazothiazole.
Hantzsch Thiazole Synthesis (Precursor to Imidazothiazoles)
The Hantzsch synthesis is a fundamental method for preparing the thiazole ring, a key precursor for many imidazothiazole syntheses.
Reactants:
-
α-Haloketone (e.g., phenacyl bromide) (1 mmol)
-
Thiourea or substituted thiourea (1 mmol)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-haloketone and thiourea in the solvent in a round-bottom flask.
-
Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to yield the 2-aminothiazole derivative.
Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles
Microwave irradiation can significantly accelerate the synthesis of imidazothiazoles, often leading to higher yields in a fraction of the time compared to conventional heating.[3][4]
Reactants:
-
2-Aminothiazole derivative (1 mmol)
-
α-Haloketone (1 mmol)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
Combine the 2-aminothiazole and α-haloketone in a microwave-safe reaction vessel.
-
Add a suitable solvent or conduct the reaction under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specific temperature and power for a short duration (typically 3-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for the synthesis of imidazothiazoles using the described protocols.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of heterocyclic compounds, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique and understanding the critical parameters for method validation.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the development and manufacturing of pharmaceuticals and other chemical products. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring data quality, reliability, and consistency.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are prevalent in pharmaceuticals, agrochemicals, and natural products. Accurate quantification of these compounds is essential for quality control, pharmacokinetic studies, and safety assessments. This guide focuses on the validation of common analytical techniques used for the quantification of various classes of heterocyclic compounds.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of heterocyclic compounds depends on several factors, including the analyte's volatility, polarity, thermal stability, and the sample matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile heterocyclic compounds.[7][8] It offers various stationary and mobile phase combinations, providing flexibility in method development.
Gas Chromatography (GC) is ideal for volatile and thermally stable heterocyclic compounds.[7][8] It generally provides higher resolution and faster analysis times compared to HPLC for suitable analytes.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly useful for charged heterocyclic compounds. It requires minimal sample and solvent volumes.[5]
The following tables summarize the performance characteristics of these techniques for the quantification of representative heterocyclic compounds.
Quantitative Data Summary
Imidazole Derivatives
Methods:
-
HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography with UV detection.
-
GC-FID: Gas Chromatography with Flame Ionization Detection.
| Validation Parameter | HPLC-UV[1] | GC-FID[1] |
| Linearity Range (µg/mL) | 10 - 80 | 200 - 1500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 3 | 3 |
| Limit of Quantitation (LOQ) (µg/mL) | - | - |
| Accuracy (% Recovery) | - | - |
| Precision (RSD %) | - | - |
Data for Metronidazole and Miconazole.
Pyridine Derivatives
Method:
-
HPLC: High-Performance Liquid Chromatography for impurity quantification in Brompheniramine Maleate.
| Validation Parameter | HPLC[9] |
| Linearity Range | LOQ to 150% of specification |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) (ppm) | 0.126 |
| Limit of Quantitation (LOQ) (ppm) | 0.266 |
| Accuracy (% Recovery) | 98.6 - 104.1 |
| Precision (RSD %) | 0.87 - 3.57 |
Data for (4-Bromophenyl){Pyridine-2-yl} Acetonitrile impurity.
Benzimidazole Derivatives
Method:
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for quantification in human plasma.
| Validation Parameter | UPLC-MS/MS[10] |
| Linearity Range (ng/mL) | 5 - 2500 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | - |
| Limit of Quantitation (LOQ) (ng/mL) | 5 |
| Accuracy (% Bias) | -1.9 to 4.4 |
| Precision (CV %) | ≤ 6.8 |
Data for Bendamustine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of heterocyclic compounds using HPLC, GC, and CE.
HPLC Method for the Quantification of Imidazole Derivatives
This protocol is based on the simultaneous determination of metronidazole and miconazole in a pharmaceutical formulation.[1]
1. Sample Preparation:
-
Accurately weigh and transfer a portion of the homogenized sample containing the equivalent of 100 mg of metronidazole and 20 mg of miconazole into a 100 mL volumetric flask.
-
Add 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of metronidazole and miconazole in the mobile phase at concentrations ranging from 10 to 80 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analytes at three different concentration levels.
-
Precision: Analyze six replicate samples of the same batch to determine repeatability (intra-day precision) and analyze samples on different days to assess intermediate precision.
GC Method for the Analysis of Volatile Heterocyclic Compounds in Coffee
This protocol is adapted for the analysis of volatile heterocyclic compounds such as pyrazines and pyridines in coffee samples.[8][11][12]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 1 g of ground coffee into a 20 mL headspace vial.
-
Add a specific amount of an internal standard.
-
Seal the vial and incubate at a defined temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 20 minutes).
2. Chromatographic Conditions:
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min.
-
Injector: Splitless mode, with the SPME fiber desorbed at 250 °C for 2 minutes.
-
Detector: Mass Spectrometer (MS) operated in full scan or selected ion monitoring (SIM) mode.
3. Validation Procedure:
-
Linearity: Prepare standard solutions of target analytes in a suitable solvent and perform HS-SPME-GC-MS analysis at different concentrations.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Analyze replicate samples to determine the relative standard deviation (RSD).
Capillary Electrophoresis Method for the Analysis of Nitrogen Heterocyclic Compounds
This protocol provides a general framework for the validation of a CE method for the analysis of nitrogen-containing heterocyclic compounds.[5]
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) to a known concentration.
-
Filter the sample through a 0.22 µm filter before injection.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution of appropriate pH and concentration (e.g., 50 mM phosphate buffer at pH 7.0).
-
Voltage: Apply a constant voltage (e.g., 20 kV).
-
Detection: UV detection at a specific wavelength.
-
Injection: Hydrodynamic or electrokinetic injection.
3. Validation Procedure:
-
Specificity: Analyze the analyte in the presence of potential impurities or matrix components.
-
Linearity: Prepare and analyze a series of standard solutions over a defined concentration range.
-
Accuracy and Precision: Perform recovery studies and replicate injections of standards and samples.
Visualizations
Analytical Method Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Imidazo[5,1-b]thiazole-7-carbaldehyde
Essential Safety and Logistical Information for Handling Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde. The following procedures are based on best practices for handling heterocyclic aldehydes with unknown toxicological profiles and should be implemented to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
Given these potential hazards, a cautious approach to handling is warranted, and the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde. This is based on a risk assessment for handling a potentially hazardous, uncharacterized chemical compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4] | To protect the eyes and face from splashes of the chemical or solvents. |
| Skin Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are required.[4] Avoid clothing made of polyester or acrylic fabrics.[4] For significant splash potential, chemical-resistant clothing or an apron is recommended.[1] | To protect the skin from accidental contact with the chemical. Natural fiber clothing is preferred under the lab coat. |
| Hand Protection | Double gloving is recommended. An inner nitrile glove[4] and an outer, chemical-resistant glove such as neoprene or butyl rubber should be worn.[2] Glove compatibility with the specific solvents being used should be verified. | To provide robust protection against chemical permeation. Nitrile offers good dexterity and splash resistance, while the outer glove provides broader chemical resistance. |
| Respiratory Protection | All handling of solid or solutions of Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[4] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
-
Fume Hood: All weighing and handling of Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde must be performed in a properly functioning and certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.
-
Waste Containers: Prepare clearly labeled waste containers for solid and liquid chemical waste.
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so in the chemical fume hood. Use a tared container to minimize the transfer of the solid.
-
Dissolving: When preparing solutions, add the solid Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood. If the reaction is exothermic, have an appropriate cooling bath ready.
-
Post-Handling: After handling is complete, decontaminate the work area.
Disposal Plan
All waste materials contaminated with Imidazo[5,1-b][1][2]thiazole-7-carbaldehyde must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Place any unused solid compound, contaminated weighing paper, and contaminated gloves into a clearly labeled "Hazardous Solid Waste" container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Decontamination:
-
Decontaminate all glassware that has come into contact with the compound. The rinseate should be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous waste.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
